Analytical Profiling of 6-Butoxy-2-chlorobenzo[d]thiazole: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows
Executive Summary In the realm of drug discovery and analytical chemistry, the precise structural characterization of heterocyclic building blocks is paramount. 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) is a h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of drug discovery and analytical chemistry, the precise structural characterization of heterocyclic building blocks is paramount. 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) is a highly functionalized benzothiazole derivative[1]. Its rigid, electron-rich core, combined with specific halogen and alkyl substitutions, makes it a valuable intermediate. However, accurately identifying this compound in complex biological or synthetic matrices requires a rigorous understanding of its mass properties. This whitepaper provides an in-depth technical guide on the physicochemical mass profiling of 6-Butoxy-2-chlorobenzo[d]thiazole, detailing the critical distinction between its average molecular weight and monoisotopic exact mass, and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for its unequivocal identification.
Physicochemical Causality: Structure and Mass Definitions
The molecular architecture of 6-Butoxy-2-chlorobenzo[d]thiazole dictates its behavior in both synthetic environments and mass spectrometers.
The Benzothiazole Core: Provides a rigid scaffold with a basic nitrogen atom, making it highly amenable to protonation in positive-ion mode mass spectrometry.
The 2-Chloro Substitution: Introduces a strong electron-withdrawing effect. More importantly for mass spectrometry, chlorine exists naturally as two stable isotopes (
35Cl
and
37Cl
) in an approximate 3:1 ratio. This creates a built-in isotopic "barcode" that validates the presence of the intact molecule.
The 6-Butoxy Chain: Enhances the lipophilicity of the molecule, which dictates its retention behavior in reverse-phase chromatography and provides a predictable site for gas-phase fragmentation (e.g., alkene elimination).
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
A common pitfall in analytical workflows is conflating molecular weight with exact mass.
Molecular Weight (Average Mass): Calculated using the weighted average of all naturally occurring isotopes of the constituent elements (e.g., Carbon = 12.011 g/mol ). This value is strictly used for macroscopic stoichiometric calculations, such as weighing out reagents for a reaction[2].
Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope of each element (e.g.,
12C
= 12.000000 Da,
35Cl
= 34.968853 Da). In High-Resolution Mass Spectrometry (HRMS), exact mass is the fundamental metric used to determine elemental composition and prevent false-positive identifications[2].
Quantitative Mass Profile
Property
Value
Analytical Significance
Chemical Formula
C11H12ClNOS
Defines the absolute atomic composition.
Average Molecular Weight
241.74 g/mol
Utilized for bulk molarity and yield calculations[1].
Monoisotopic Exact Mass
241.0328 Da
The target theoretical mass for HRMS detection.
Protonated Exact Mass
[M+H]+
242.0401 Da
The primary precursor ion observed in ESI+ mode.
Isotopic Ratio (
35Cl
/
37Cl
)
~ 3 : 1
Endogenous validation tag for structural integrity.
High-Resolution Mass Spectrometry (HRMS) Workflow
To confidently identify 6-Butoxy-2-chlorobenzo[d]thiazole, an untargeted HRMS approach using an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzer is required. These instruments provide the sub-5 ppm mass accuracy necessary to distinguish this molecule from isobaric interferences[3].
The following protocol is designed as a self-validating system . It does not merely generate a mass spectrum; it incorporates internal checks (chromatographic retention, lock-mass calibration, and isotopic fidelity) to ensure absolute trustworthiness in the data[4].
Step-by-Step Methodology: LC-HRMS Analysis
Sample Preparation: Dissolve the analyte in LC-MS grade methanol to achieve a concentration of 1 µg/mL.
Causality: The lipophilic 6-butoxy group requires an organic solvent for complete solvation, while methanol remains highly compatible with electrospray droplet desolvation dynamics.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase UHPLC column. Employ a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).
Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure the basic nitrogen of the thiazole ring is fully protonated (
[M+H]+
) prior to entering the ionization source.
Electrospray Ionization (ESI+): Operate the source in positive ion mode with a capillary voltage of 3.5 kV.
Mass Analysis (Orbitrap/Q-TOF): Acquire full-scan MS data at a mass resolution of >70,000 (at m/z 200). Continuously infuse a background lock mass (e.g., Leucine Enkephalin, m/z 556.2766) during the run.
Causality: The lock mass provides real-time recalibration, compensating for instrumental drift and ensuring the mass error remains below 2 ppm.
Data Validation (The Self-Check): Extract the ion chromatogram for m/z 242.0401. To validate the hit, the software must confirm the presence of the
37Cl
isotopic peak at m/z 244.0371 with a relative abundance of approximately 32%. If this isotopic signature is missing, the signal is a false positive.
Caption: Self-validating LC-HRMS workflow for the exact mass determination of benzothiazole derivatives.
Structural Elucidation via MS/MS Fragmentation
While exact mass provides the elemental formula, tandem mass spectrometry (MS/MS) is required to confirm the structural connectivity. When the precursor ion (
[M+H]+
, m/z 242.0401) is isolated and subjected to Higher-energy C-trap Dissociation (HCD), it undergoes highly predictable fragmentation pathways characteristic of substituted benzothiazoles[5].
Fragmentation Dynamics
Alkene Elimination (McLafferty-type Rearrangement): The most thermodynamically favorable initial cleavage occurs at the 6-butoxy chain. The alkyl chain folds back, transferring a hydrogen to the ether oxygen and expelling a neutral molecule of 1-butene (
C4H8
, 56.06 Da). This results in a highly stable phenolic fragment at m/z 185.9775 .
Homolytic Cleavage: Alternatively, a direct homolytic cleavage of the ether bond results in the loss of a butyl radical (
C4H9∙
, 57.07 Da), yielding a radical cation at m/z 184.9697 .
Thiazole Ring Rupture & Halogen Loss: Subsequent high-energy collisions force the rupture of the robust benzothiazole core. The fragment at m/z 185.9775 frequently loses the chlorine atom (as a radical, -34.97 Da), yielding a secondary product ion at m/z 151.0086 . The persistence of the
35Cl
/
37Cl
ratio in the primary fragments, followed by its disappearance in the secondary fragments, definitively maps the location of the halogen[5].
Caption: Proposed MS/MS fragmentation pathway for 6-Butoxy-2-chlorobenzo[d]thiazole under HCD conditions.
References[1] Molaid Chemical Database. "6-Butoxy-2-chlorobenzo[d]thiazole - CAS 156246-15-0". Source: molaid.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL0hGo_vSaBScPfq1D3Qi5PTpltYaVLaoFPMf1JA3A9S7ohKYIHx8HCQ3Wl2tA_iDJwcI0if3TnVVuEE2oSqkyeEVL4yRMAPNcaAAlGBCeUEPKVwxXajCg_LI70A==[3] Gault, J., et al. "High-resolution mass spectrometry of small molecules bound to membrane proteins". Source: Nature Methods / NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOyILu_rhfBxrVlZ0sPALaEtxOVji87A_e4Jv8a5qQ2QxS8uEXEnAqBIm0_7Tms5acb9EwVO33nq3YdzuvMBq62qTNryZsSuTLdHUMGxrTiB-1Y6x66Yr6GhjeNjPPWzuIk5c8y-pbvl3Q-2M=[2] University of Colorado, Boulder, Chemistry and Biochemistry Department. "Exact Molecular Mass versus Molecular Weight". Source: orgchemboulder.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLEAgCtr7XMwHiXVC7XW3erkEH-WO_gepdbuOb6szHDCQhD4qPNP9G55H916iTaHk-GcDeQsNRoN56ezhZTjPcgoSlkTeqRgFCoHovWi3WEUY0vMbuMiH1ZSpL63igGOceWdb7kc3qtiQ6JFUkTzC66GEK_hnwIB9T[4] Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence". Source: Environmental Science & Technology - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5GMyiLm0EftPcpWI8iRcp0o3uTPOOsE6cdz__yAatsOeQhcq_Gwm3Uv9_qNOypeRG4QL_CI9kNn9HWcaGqxkPWCNb6AtnIvnOjgWqzFjQ0M_nQHsx5yUEXODpEREgTpKq3q4JOA==[5] Gaugg, M. T., et al. "Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry". Source: Analytical Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-uxPyL6R1dLej_kGvvToo82WSH1-lFb-2fDeh1BF2hKmHWJLRSSjhZzBJrX7pN_CNcwD33kj66irssGbonJK6uLZBSTu0BtIT2MHUR_ZmHmiRt_kw9MHBsYTXtnj6S6-SoRpxij3itX4olg==
Solubility Profile and Solvation Thermodynamics of 6-Butoxy-2-chlorobenzo[d]thiazole in Organic Solvents
Executive Summary In the realm of synthetic and medicinal chemistry, the handling of halogenated benzothiazole derivatives requires a precise understanding of their solvation thermodynamics. 6-Butoxy-2-chlorobenzo[d]thia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of synthetic and medicinal chemistry, the handling of halogenated benzothiazole derivatives requires a precise understanding of their solvation thermodynamics. 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0)[1] is a highly versatile building block. It features a reactive 2-chloro position primed for Nucleophilic Aromatic Substitution (SNAr) and a lipophilic 6-butoxy chain that fundamentally alters its physical properties compared to the parent heterocycle.
As a Senior Application Scientist, I frequently observe researchers encountering kinetic bottlenecks—such as incomplete reactions or assay precipitation—due to a misunderstanding of how alkoxy substituents dictate solvent compatibility. This whitepaper provides an in-depth, mechanistic guide to the solubility profile of 6-Butoxy-2-chlorobenzo[d]thiazole, backed by a self-validating experimental protocol for thermodynamic solubility determination.
Structural Thermodynamics & Solvation Causality
The solubility of a molecule is dictated by the interplay between its solid-state lattice energy (
ΔHlattice
) and the free energy of solvation (
ΔGsolv
). For 6-Butoxy-2-chlorobenzo[d]thiazole, three distinct structural features govern this balance:
The Benzothiazole Core: The planar, aromatic bicyclic system promotes strong
π−π
stacking. While unsubstituted benzothiazole is a liquid at room temperature (melting point ~2 °C)[2], the addition of substituents increases the molecular weight and lattice rigidity, typically rendering the compound a crystalline solid.
The 2-Chloro Substituent: Primarily installed as an electrophilic site for cross-coupling or SNAr reactions[3], the chlorine atom is electron-withdrawing and highly polarizable. This enhances the molecule's solubility in halogenated solvents (e.g., Dichloromethane) via dipole-induced dipole interactions.
The 6-Butoxy Chain (The Solubility Modifier): The flexible four-carbon aliphatic ether chain is the critical driver of organic solubility. By disrupting the rigid packing of the benzothiazole core, the butoxy group significantly increases the entropy of mixing (
ΔSmix
) in non-polar and weakly polar solvents. It dramatically enhances lipophilicity, pushing the estimated LogP well above the baseline of 2-chlorobenzothiazole[3].
Quantitative Solubility Profile
Based on the physicochemical behavior of structurally analogous halogenated benzothiazoles[3] and the entropic contribution of the butoxy chain, the thermodynamic solubility profile of 6-Butoxy-2-chlorobenzo[d]thiazole is summarized below.
Table 1: Solubility Profile in Standard Laboratory Solvents
Solvent
Classification
Estimated Solubility (mg/mL)
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 100
Strong dipole-dipole interactions; optimal for high-concentration biological assay stock solutions.
Dichloromethane (DCM)
Halogenated / Non-polar
> 100
Dispersion forces and polarizability matching with the 2-chloro group. Ideal for synthetic reactions.
Ethyl Acetate (EtOAc)
Polar Aprotic (Weak)
50 - 100
Favorable dipole interactions with the butoxy ether oxygen. Excellent for chromatographic purification.
Ethanol (EtOH)
Polar Protic
10 - 30
Solvation limited by the hydrophobic bulk of the butoxy chain; relies on weak H-bonding to the thiazole nitrogen.
Water (H2O)
Highly Polar Protic
< 0.01
Hydrophobic exclusion. The high LogP prevents aqueous solvation, resulting in immediate precipitation.
Kinetic dissolution (simply dissolving until it looks clear) is insufficient for rigorous chemical development due to the risk of supersaturation. To accurately determine the solubility of 6-Butoxy-2-chlorobenzo[d]thiazole, a Thermodynamic Shake-Flask Method coupled with HPLC-UV must be employed.
Crucially, this protocol is designed as a self-validating system . Because the 2-chloro position is susceptible to nucleophilic attack, prolonged exposure to protic solvents (like methanol or ethanol) can lead to solvolysis (e.g., formation of 2-alkoxybenzothiazole). The protocol inherently checks for this degradation.
Step-by-Step Methodology
Saturation: Add an excess amount of solid 6-Butoxy-2-chlorobenzo[d]thiazole (e.g., 50 mg) to a 2 mL Eppendorf tube containing 1 mL of the target solvent.
Equilibration (Thermodynamic Drive): Vortex the mixture for 1 minute, then place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM for exactly 24 hours. Causality: 24 hours ensures the system has reached true thermodynamic equilibrium, overcoming any kinetic supersaturation barriers.
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract 100 µL of the clear supernatant without disturbing the pellet.
Dilution & Quantification: Dilute the supernatant by a factor of 100 in the mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Inject onto an HPLC-UV system (Detection at ~280 nm).
Self-Validation (Stability QC):
The Check: Compare the chromatogram of the 24-hour sample against a freshly prepared standard (t=0) of the compound in an inert solvent like Acetonitrile.
The Rule: If a secondary peak appears (indicating solvolysis of the 2-chloro group), or if the Area Under the Curve (AUC) of the parent peak varies by >2% relative to a stable internal standard, the solubility value for that specific solvent is flagged as invalid due to chemical instability.
Solvation Pathways & Downstream Applications
Understanding the solubility profile directly dictates how 6-Butoxy-2-chlorobenzo[d]thiazole is handled in downstream workflows. For biological assays, the compound must be dissolved in DMSO before being serially diluted into aqueous buffers (ensuring final DMSO concentration remains <1% to prevent precipitation). For organic synthesis, halogenated solvents like DCM provide the high solubility required for low-temperature metal-catalyzed cross-coupling or SNAr reactions.
Fig 1: Thermodynamic solvation pathways and downstream application workflows for 6-Butoxy-2-chlorobenzo[d]thiazole.
References
Molaid. "6-Butoxy-2-chlorobenzo[d]thiazole - CAS号156246-15-0". Molaid Chemical Database.
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Mechanism of Action for Benzothiazole Derivatives Containing 6-Butoxy Groups For Researchers, Scientists, and Drug Development Professionals Benzothiazole, a bicyclic heterocyclic compo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mechanism of Action for Benzothiazole Derivatives Containing 6-Butoxy Groups
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates diverse interactions with a wide array of biological targets.[3] This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][4][5][6] The versatility of the benzothiazole nucleus lies in its amenability to substitution at various positions, with the 2- and 6-positions being particularly crucial for modulating biological activity.[1][3]
The introduction of a butoxy group at the 6-position of the benzothiazole ring is a strategic modification aimed at enhancing the therapeutic potential of these derivatives. The 6-butoxy group, with its four-carbon alkyl chain, significantly increases the lipophilicity of the molecule. This enhancement in lipid solubility can improve the compound's ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, thereby increasing its bioavailability at the target site. Furthermore, the size and flexibility of the butoxy group can influence the compound's binding affinity and selectivity for its target protein by establishing favorable hydrophobic interactions within the binding pocket. This guide will provide a comprehensive overview of the known and proposed mechanisms of action for benzothiazole derivatives featuring a 6-butoxy group, supported by experimental evidence and methodologies.
Antimicrobial Mechanisms of Action
Benzothiazole derivatives have demonstrated considerable promise as a new class of antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[7][8] The 6-butoxy substitution can play a significant role in enhancing this activity by facilitating the compound's penetration into microbial cells.
Inhibition of Dihydropteroate Synthase (DHPS)
A primary mechanism of antibacterial action for some benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS).[4][9] This enzyme is critical for the de novo synthesis of folate in bacteria, a pathway essential for the production of nucleic acids and certain amino acids.[9] Since humans obtain folate from their diet and lack the DHPS enzyme, it represents an ideal target for selective antibacterial therapy.[9] Benzothiazole derivatives can act as competitive inhibitors of DHPS, mimicking the natural substrate, p-aminobenzoic acid (PABA), and blocking the synthesis of dihydrofolic acid.[4]
Disruption of Bacterial Cell Division and DNA Synthesis
Other proposed antibacterial mechanisms for benzothiazole derivatives include the inhibition of DNA gyrase and other key enzymes involved in bacterial replication.[10] DNA gyrase is a topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the cessation of cell division and eventual bacterial death.
Anticancer Mechanisms of Action
The development of novel anticancer agents is a major focus of benzothiazole research. Derivatives with a 6-butoxy group have been investigated for their ability to modulate key signaling pathways that are often dysregulated in cancer.[2]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis.[9] Its aberrant activation is a frequent event in many human cancers. Certain benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this critical signaling cascade.[9] By blocking the activity of key kinases within this pathway, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.
Inhibition of Protein Tyrosine Kinases
Protein tyrosine kinases (PTKs) are a large family of enzymes that play a crucial role in cellular signaling. Their dysregulation can lead to uncontrolled cell proliferation and tumor development. Some benzothiazole derivatives have been identified as inhibitors of specific PTKs, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.[4]
Induction of Apoptosis
A common outcome of the interaction of 6-butoxy benzothiazole derivatives with cancer cells is the induction of apoptosis. This can be triggered through various mechanisms, including the inhibition of survival pathways like PI3K/Akt/mTOR, the activation of pro-apoptotic proteins, and the generation of reactive oxygen species (ROS) that cause cellular damage.
Neuroprotective Mechanisms of Action
Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12][13][14] The ability of compounds with a 6-butoxy group to cross the blood-brain barrier makes them particularly attractive for targeting central nervous system disorders.
Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B (MAO-B) is an enzyme that metabolizes neurotransmitters like dopamine. In neurodegenerative diseases, the activity of MAO-B can be elevated, leading to increased oxidative stress and neuronal damage.[11] A number of 6-hydroxy and 6-alkoxy benzothiazole derivatives have been identified as potent and selective inhibitors of MAO-B.[11][13] By inhibiting MAO-B, these compounds can increase dopamine levels, reduce oxidative stress, and provide neuroprotection.
Modulation of Protein Aggregation
The aggregation of proteins such as α-synuclein and tau is a hallmark of several neurodegenerative disorders.[13] Some benzothiazole derivatives have shown the ability to inhibit the aggregation of these proteins, potentially by binding to the misfolded protein monomers or oligomers and preventing their assembly into toxic fibrils.[13]
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[15][16] For derivatives containing a 6-butoxy group, the following SAR observations are noteworthy:
Lipophilicity: The 6-butoxy group generally enhances the lipophilicity of the molecule, which can lead to improved cell permeability and, in some cases, increased biological activity.
Steric Factors: The size and conformation of the butoxy group can influence how the molecule fits into the binding site of its target protein.
Substituents at the 2-Position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity and target selectivity.[17] Variations at this position, in combination with the 6-butoxy group, can be systematically explored to optimize potency and pharmacokinetic properties.
Experimental Protocols for Elucidating Mechanism of Action
The following protocols provide a framework for investigating the mechanism of action of 6-butoxy benzothiazole derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as DHPS or MAO-B.
Enzyme and Substrate Preparation: Purify the recombinant target enzyme and prepare a stock solution of the appropriate substrate.
Inhibitor Preparation: Prepare a series of dilutions of the 6-butoxy benzothiazole derivative in a suitable solvent, such as DMSO.
Assay Reaction: In a microplate, combine the enzyme, a buffer solution, and the benzothiazole derivative at various concentrations.
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
Detection: Measure the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[9] Treat the cells with various concentrations of the 6-butoxy benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the levels and phosphorylation status of proteins within a specific signaling pathway (e.g., PI3K/Akt/mTOR).
Cell Lysis: Treat cells with the benzothiazole derivative, then lyse the cells to extract the total protein.
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Akt, anti-phospho-Akt).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Data Presentation and Visualization
Table 1: Representative Biological Activities of 6-Substituted Benzothiazole Derivatives
Caption: General synthetic workflow for 6-butoxy benzothiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-butoxy benzothiazole derivatives.
Caption: Workflow for elucidating the mechanism of action.
Conclusion
Benzothiazole derivatives containing a 6-butoxy group represent a promising class of molecules with diverse therapeutic potential. The addition of the butoxy moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, leading to enhanced activity against a range of diseases. The mechanisms of action are varied and target-dependent, often involving the inhibition of key enzymes or the modulation of critical signaling pathways. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapies. The experimental protocols and approaches outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020).
Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE, 21(1), e0300000.
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC. (n.d.).
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
Preclinical Pharmacokinetics and Bioavailability Profiling of 6-Butoxy-2-chlorobenzo[d]thiazole
Executive Summary Benzothiazoles represent a privileged class of heterocyclic pharmacophores with extensive applications in neurology, oncology, and infectious disease[1]. Within early-stage drug discovery, 6-Butoxy-2-ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Benzothiazoles represent a privileged class of heterocyclic pharmacophores with extensive applications in neurology, oncology, and infectious disease[1]. Within early-stage drug discovery, 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) serves as a critical structural building block and lead-like scaffold[2]. While often utilized as an intermediate—where the 2-chloro position is subjected to nucleophilic aromatic substitution to generate final drug candidates—understanding the intrinsic absorption, distribution, metabolism, and excretion (ADME) profile of this exact scaffold is paramount.
This technical whitepaper provides an in-depth analysis of the pharmacokinetic properties of 6-Butoxy-2-chlorobenzo[d]thiazole. By examining the specific metabolic liabilities of its functional groups—namely the lipophilic 6-butoxy ether and the electrophilic 2-chloro substituent—we establish a predictive framework for its bioavailability, clearance mechanisms, and potential toxicological profile.
Physicochemical Properties & In Silico ADME Predictions
The baseline bioavailability of any small molecule is dictated by its physicochemical properties. For 6-Butoxy-2-chlorobenzo[d]thiazole, the presence of the butoxy chain significantly increases lipophilicity, which enhances passive diffusion across lipid bilayers (such as the blood-brain barrier) but may also increase non-specific protein binding and vulnerability to oxidative metabolism.
Well within Lipinski’s Rule of 5 (<500 Da); favors high absorption.
Calculated LogP (cLogP)
~3.8
High lipophilicity; predicts excellent membrane permeability but potential for high volume of distribution (
Vd
).
Topological Polar Surface Area (TPSA)
41.13 Ų
Highly favorable for central nervous system (CNS) penetration (<90 Ų).
Hydrogen Bond Donors (HBD)
0
Lack of HBDs increases lipophilicity and limits aqueous solubility.
Hydrogen Bond Acceptors (HBA)
3 (N, O, S)
Sufficient for target binding without severely restricting permeability.
Metabolic Pathways and Bioavailability Implications
The in vivo half-life and oral bioavailability (
F%
) of 6-Butoxy-2-chlorobenzo[d]thiazole are primarily limited by high hepatic first-pass metabolism. The molecule possesses two distinct metabolic "hotspots":
Cytochrome P450-Mediated O-Dealkylation (Phase I): The 6-butoxy group is highly susceptible to oxidative cleavage. Hepatic CYP450 enzymes, particularly CYP1A1 and CYP1A2 , are known to aggressively metabolize alkoxybenzothiazoles[3][4]. This reaction yields 6-hydroxy-2-chlorobenzo[d]thiazole and butyraldehyde[5].
Glutathione Conjugation (Phase II): The 2-chloro position on the electron-deficient benzothiazole ring is a prime target for nucleophilic aromatic substitution (
SNAr
). Glutathione S-transferases (GST) catalyze the displacement of the chloride ion by glutathione (GSH), leading to rapid biliary clearance and potential depletion of hepatic GSH pools[3][6].
Figure 1: Proposed primary metabolic pathways of 6-Butoxy-2-chlorobenzo[d]thiazole highlighting O-dealkylation and GSH conjugation.
In Vitro Pharmacokinetic Profiling Protocols
To empirically validate the theoretical ADME liabilities of 6-Butoxy-2-chlorobenzo[d]thiazole, robust in vitro assays must be employed. The following protocols are designed as self-validating systems to ensure scientific integrity and reproducible intrinsic clearance (
Clint
) calculations.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify the rate of CYP450-mediated O-dealkylation and calculate Phase I intrinsic clearance.
Causality: Microsomes contain endoplasmic reticulum-derived CYP450s but lack cytosolic Phase II enzymes. By supplying NADPH, we isolate Phase I oxidative metabolism.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of 6-Butoxy-2-chlorobenzo[d]thiazole in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration is <0.1% (preventing CYP inhibition).
Incubation: Mix the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Sampling: Extract 50 µL aliquots at time points 0, 5, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent mass (m/z 242 [M+H]+).
Self-Validation System: Run parallel incubations with Verapamil (a known high-clearance CYP substrate) to validate microsomal activity, and a minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation.
Purpose: To assess the electrophilic liability of the 2-chloro position and its potential for covalent binding to biological nucleophiles.
Causality: The 2-chloro group is a known leaving group. If the compound rapidly reacts with GSH, it indicates a high risk for rapid in vivo clearance and potential hepatotoxicity via GSH depletion[6].
Step-by-Step Methodology:
Preparation: Prepare a reaction mixture containing 10 µM 6-Butoxy-2-chlorobenzo[d]thiazole and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).
Enzymatic Addition: Add human liver S9 fraction (2 mg/mL), which contains both cytosolic GSTs and microsomal CYPs.
Initiation: Add NADPH (1 mM) to allow for both direct
SNAr
reactions and potential oxidative bioactivation (e.g., quinone-imine formation)[3].
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench with an equal volume of cold acetonitrile.
Detection: Use high-resolution mass spectrometry (HRMS) operating in full-scan mode with neutral loss scanning for m/z 129 (characteristic of GSH conjugates) to identify the 6-butoxy-2-(S-glutathionyl)benzo[d]thiazole adduct.
Self-Validation System: Utilize Acetaminophen (APAP) as a positive control, which forms the NAPQI-GSH conjugate in the presence of S9 and NADPH[4].
Figure 2: Comprehensive In Vitro ADME Workflow for evaluating benzothiazole scaffolds.
Permeability and Absorption Dynamics
Due to the lipophilic nature of the 6-butoxy chain, 6-Butoxy-2-chlorobenzo[d]thiazole is expected to exhibit high apparent permeability (
Papp
) in standard Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models.
However, high lipophilicity often correlates with an increased affinity for efflux transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). If the scaffold is intended for CNS indications, the efflux ratio (
Papp,B→A/Papp,A→B
) must be carefully monitored. While the benzothiazole core itself is generally favorable for BBB penetration, the specific steric bulk of the butoxy group may trigger P-gp recognition, necessitating structural optimization (e.g., shortening to a methoxy or ethoxy group) to optimize the free brain concentration (
Kp,uu
).
Conclusion
6-Butoxy-2-chlorobenzo[d]thiazole is a highly versatile, membrane-permeable scaffold. However, from a pharmacokinetic perspective, it carries significant metabolic liabilities. The 6-butoxy group acts as a soft spot for CYP1A-mediated O-dealkylation, while the 2-chloro group acts as an electrophilic sink for glutathione conjugation. In drug development, this molecule is best utilized as a synthetic intermediate; replacing the 2-chloro group with an amine or ether will eliminate the GSH liability, while fluorination or bioisosteric replacement of the butoxy chain can mitigate rapid Phase I clearance, ultimately yielding a highly bioavailable clinical candidate.
References
Molaid. (n.d.). 6-Butoxy-2-chlorobenzo[d]thiazole - CAS 156246-15-0. Retrieved from [Link]
National Institutes of Health (NIH). (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. Retrieved from [Link]
National Institutes of Health (NIH). (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. PubMed. Retrieved from [Link]
National Institutes of Health (NIH). (2000). Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. PubMed. Retrieved from [Link]
Drug Metabolism and Disposition. (2021). Evaluation of the Absorption, Metabolism, and Excretion of a Single Oral 1-mg Dose of Tropifexor in Healthy Male Subjects and the Concentration Dependence of Tropifexor Metabolism. DOI. Retrieved from[Link]
Taylor & Francis. (2012). Metabolic profiling of TRPV1 antagonists of the benzothiazole amide series: implications for in vitro genotoxicity assessment. Retrieved from[Link]
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 6-Butoxy-2-chlorobenzo[d]thiazole
Introduction & Mechanistic Rationale 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The 2-posit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The 2-position of the benzothiazole ring is inherently electrophilic due to the strong electron-withdrawing nature of the adjacent imine nitrogen (-C=N-) and sulfur atoms[2][3].
Causality in Substrate Design: The presence of the 6-butoxy group—an electron-donating group (EDG) via resonance (+M effect)—mildly attenuates the electrophilicity at the C2 position compared to an unsubstituted 2-chlorobenzothiazole. Despite this mild electronic deactivation, Nucleophilic Aromatic Substitution (SNAr) remains the most robust, scalable, and transition-metal-free method for C-N, C-S, and C-O bond formation at the C2 position[4]. The reaction proceeds via a classic addition-elimination mechanism: the nucleophile attacks the C2 carbon to form a negatively charged Meisenheimer intermediate (stabilized by the thiazole nitrogen), followed by the rapid expulsion of the chloride leaving group to re-aromatize the system[3].
Mechanistic Pathway Visualization
Fig 1. SNAr addition-elimination mechanism for 6-butoxy-2-chlorobenzothiazole.
Reaction Optimization & Causality in Experimental Design
To overcome the mild electronic deactivation imparted by the 6-butoxy moiety, precise selection of the solvent, base, and thermal conditions is critical.
Solvent Selection: Polar aprotic solvents (DMF, DMAc, DMSO) are mandatory. Causality: These solvents lack hydrogen-bonding protons, leaving the nucleophile unsolvated and highly reactive, while their high dielectric constants effectively stabilize the polar transition state of the Meisenheimer complex[5].
Base Selection: An inorganic base such as K₂CO₃ or Cs₂CO₃ is utilized. Causality: These bases efficiently deprotonate the incoming nucleophile to increase its nucleophilicity without risking the base-catalyzed ring-opening or hydrolysis of the benzothiazole core, which can occur with stronger bases like NaOH[2][5].
Table 1: Optimization of SNAr Conditions (Representative Amine Nucleophile)
Entry
Solvent
Base
Temperature (°C)
Time (h)
Conversion (%)
1
THF
Et₃N
65 (Reflux)
24
< 20
2
DMF
K₂CO₃
25 (RT)
24
35
3
DMF
K₂CO₃
90
12
> 95
4
DMSO
Cs₂CO₃
100
8
> 98
5
DMAc
K₂CO₃
100
10
> 95
(Note: Data synthesized from standard 2-chlorobenzothiazole amination protocols[4][5].)
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-butoxy-2-chlorobenzo[d]thiazole (1.0 mmol, ~241.7 mg) in anhydrous DMF (5.0 mL) under an inert argon atmosphere[2].
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 276.4 mg). Causality: Finely powdering the base drastically increases the surface area for heterogeneous deprotonation, accelerating the reaction kinetics[5].
Nucleophile Addition: Add the secondary or primary amine nucleophile (e.g., morpholine or aniline derivative) (1.2 mmol).
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath[4].
Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). Causality: The substitution of the electron-withdrawing chlorine atom with an electron-donating amine significantly alters the molecule's dipole moment. The starting material (UV active, higher
Rf
) will be completely replaced by a lower
Rf
, highly UV-active product spot.
Quenching & Extraction: Upon completion (typically 8-12 h), cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (20 mL) and extract with Ethyl Acetate (3 × 15 mL)[2].
Washing: Wash the combined organic layers with brine (5 × 10 mL). Causality: DMF is highly water-miscible, but a single aqueous wash is insufficient due to its partitioning behavior. Repeated brine washes systematically remove residual DMF, preventing it from co-eluting and ruining the subsequent chromatographic separation.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution Hexane to 20% EtOAc/Hexane).
Assembly: Combine 6-butoxy-2-chlorobenzo[d]thiazole (1.0 mmol), the desired thiol (1.1 mmol), and K₂CO₃ (1.5 mmol) in DMAc (4.0 mL)[5].
Reaction: Stir at room temperature to 60 °C. Causality: The high polarizability and larger atomic radius of sulfur make thiols significantly more nucleophilic than amines. This allows for rapid attack on the C2 position to form the stable thioether without the need for extreme thermal activation[5].
Workup: Follow the identical aqueous quench, extraction, and purification steps outlined in Protocol A.
Experimental Workflow Visualization
Fig 2. Step-by-step experimental workflow for the nucleophilic substitution.
Analytical Validation Standards
To unequivocally confirm the structural integrity of the synthesized 6-butoxy-2-substituted benzothiazoles, the following analytical validations must be met:
¹H NMR (CDCl₃): Confirm the retention of the 6-butoxy group via its diagnostic aliphatic shifts: a triplet at ~4.0 ppm (-OCH₂-), a multiplet at ~1.8 ppm (-CH₂-), a multiplet at ~1.5 ppm (-CH₂-), and a terminal methyl triplet at ~1.0 ppm (-CH₃). The shifting of the benzothiazole aromatic protons (C4, C5, C7) relative to the starting material confirms C2 substitution.
LC-MS (ESI+): The molecular ion peak [M+H]⁺ must match the calculated exact mass. Causality: The successful displacement of the chloride leaving group is definitively proven by the disappearance of the characteristic 3:1 (M / M+2) isotope pattern unique to chlorine-containing compounds.
References
Title: The Benzothiazole Moiety: A Technical Guide to its Fundamental Reactions | Source: Benchchem | URL:2
Title: A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole | Source: Benchchem | URL:3
Title: Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols | Source: ACS Publications | URL:5
Title: Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions | Source: ACS Publications | URL:4
The Strategic Utility of 6-Butoxy-2-chlorobenzo[d]thiazole: A Medicinal Chemistry Precursor for Novel Therapeutics
Introduction: The Benzothiazole Scaffold in Drug Discovery The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry. Its unique el...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Strategic functionalization of the benzothiazole ring system is a key approach for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various substitution patterns, modifications at the 2- and 6-positions have proven particularly fruitful in yielding compounds with enhanced biological efficacy.[1]
This technical guide focuses on a specific, highly versatile precursor: 6-Butoxy-2-chlorobenzo[d]thiazole . The presence of a chloro group at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the butoxy group at the 6-position enhances lipophilicity, which can significantly improve a molecule's ability to cross cellular membranes and the blood-brain barrier, a critical attribute for central nervous system (CNS) targeted drugs.[2] This guide will provide a comprehensive overview of the synthesis of this precursor and detail its application in the development of novel compounds, with a focus on palladium-catalyzed cross-coupling reactions.
Synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole: A Multi-Step Approach
The synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole is a multi-step process that begins with the construction of the 2-aminobenzothiazole core, followed by functionalization of the 6-position and conversion of the 2-amino group to a chloro group.
Application Note: Catalytic Amination Strategies for 6-Butoxy-2-chlorobenzo[d]thiazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for the C–N cross-coupling of 6-Butoxy-2-chlorobenzo[d]thiazole, det...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide an authoritative, self-validating framework for the C–N cross-coupling of 6-Butoxy-2-chlorobenzo[d]thiazole, detailing the mechanistic causality behind catalyst selection and protocol design.
Introduction & Mechanistic Causality
6-Butoxy-2-chlorobenzo[d]thiazole [3] is a highly valuable synthetic intermediate in medicinal chemistry, primarily utilized to construct 2-aminobenzothiazole pharmacophores—a privileged scaffold prevalent in kinase inhibitors and central nervous system (CNS) therapeutics.
As a Senior Application Scientist, it is critical to understand how the molecular structure of this specific substrate dictates its reactivity. The 2-chloro position of a standard benzothiazole is naturally activated for Nucleophilic Aromatic Substitution (SNAr). However, the 6-butoxy group fundamentally alters this electronic landscape. The oxygen atom donates electron density into the bicyclic core via resonance (+M effect). This electronic enrichment raises the activation energy required to form the anionic Meisenheimer complex, effectively deactivating the C2 position toward SNAr.
While strong, unhindered aliphatic amines (e.g., piperidine) can overcome this energy barrier under thermal conditions, weaker nucleophiles such as anilines, amides, and sterically hindered secondary amines will fail to react or will degrade under the harsh conditions required. For these challenging substrates, Palladium-catalyzed Buchwald-Hartwig amination is strictly required [1, 4]. The transition metal bypasses the SNAr limitation by activating the C–Cl bond via oxidative addition—a process that remains highly favored even in electron-rich heteroaryl halides [2].
Logical Workflow for Amination
Decision workflow for the amination of 6-Butoxy-2-chlorobenzo[d]thiazole based on amine nucleophilicity.
The Catalytic Cycle & System Optimization
The Buchwald-Hartwig amination of 2-chlorobenzothiazoles relies on a meticulously balanced Pd(0)/Pd(II) catalytic cycle. The choice of ligand is the most critical variable. Bidentate ligands (like BINAP) often restrict the reductive elimination step, leading to stalled reactions. Conversely, bulky, electron-rich monodentate phosphines like XPhos accelerate both the transmetalation of the amine and the final reductive elimination, preventing off-target dehalogenation[1].
Pd-catalyzed Buchwald-Hartwig catalytic cycle for 2-chlorobenzothiazole amination.
Quantitative Optimization Data
The following table summarizes the optimization landscape for the amination of 2-chlorobenzothiazole derivatives, demonstrating the necessity of specific catalytic systems based on the nucleophile.
Table 1: Reaction Optimization for 2-Chlorobenzothiazole Amination
Catalyst System
Ligand
Base
Amine Type
Yield (%)
Mechanistic Causality / Observation
None (SNAr)
None
K₂CO₃
Piperidine (Aliphatic)
>90%
High nucleophilicity drives uncatalyzed SNAr successfully.
None (SNAr)
None
K₂CO₃
Aniline (Aryl)
<5%
Weak nucleophilicity; reaction stalls at the Meisenheimer intermediate.
Pd₂(dba)₃ (2 mol%)
BINAP
NaOtBu
Aniline (Aryl)
45%
Bidentate ligand restricts the reductive elimination rate; side products form.
Pd(OAc)₂ (2 mol%)
XPhos
Cs₂CO₃
Aniline (Aryl)
92%
Bulky monodentate ligand accelerates transmetalation and reductive elimination.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded within the steps to ensure the operator can verify the chemical state of the reaction in real-time.
Targeted for weak nucleophiles: Anilines, amides, and sterically hindered secondary amines.
Step 1: Preparation of the Pre-catalyst Complex
Action: In an oven-dried Schlenk flask under an Argon atmosphere, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane (0.2 M relative to substrate). Sparge the solvent with Argon for 15 minutes prior to addition.
Causality: Pd(OAc)₂ is a stable Pd(II) source that must be reduced to the active Pd(0) species in situ. XPhos acts as both the reducing agent and the bulky, electron-rich ligand required to stabilize the Pd(0) center.
Self-Validation Checkpoint: The solution will transition from a reddish-brown suspension to a clear, deep burgundy/red solution within 10 minutes at room temperature. This color shift visually confirms the successful formation of the active
LnPd(0)
complex.
Step 2: Reagent Assembly
Action: Add 6-Butoxy-2-chlorobenzo[d]thiazole (1.0 equiv), the target amine (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (1.5 equiv).
Causality: Cs₂CO₃ is selected over stronger alkoxide bases (like NaOtBu) because benzothiazoles can be sensitive to strong nucleophilic bases, which might cause competitive etherification or ring-opening side-reactions. The slight excess of amine ensures complete consumption of the valuable heteroaryl chloride.
Self-Validation Checkpoint: The reaction mixture becomes a heterogeneous suspension. The complete cessation of bubbling during a final 5-minute Argon purge indicates the system is devoid of reactive dissolved oxygen.
Step 3: Thermal Activation
Action: Seal the vessel and heat to 100 °C in an oil bath for 4–6 hours.
Causality: Elevated temperature provides the necessary activation energy for the oxidative addition of the highly stable C–Cl bond into the Pd(0) center.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active starting material (
Rf≈0.6
) will disappear, replaced by a highly fluorescent product spot (
Rf≈0.3−0.4
). Furthermore, the reaction mixture will transition from deep burgundy to a pale yellow or light brown suspension, indicating the consumption of the aryl chloride and the return of the catalyst to its resting state.
Step 4: Workup and Isolation
Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate under reduced pressure and purify via flash column chromatography.
Protocol B: Catalyst-Free SNAr
Targeted strictly for strong, unhindered aliphatic amines (e.g., pyrrolidine, morpholine).
Step 1: Reagent Assembly
Action: Dissolve 6-Butoxy-2-chlorobenzo[d]thiazole (1.0 equiv) in polar aprotic solvent (DMF or NMP, 0.5 M). Add the aliphatic amine (2.5 equiv).
Causality: A polar aprotic solvent stabilizes the polar transition state (Meisenheimer complex). An excess of the amine acts as both the nucleophile and the acid scavenger (base) to neutralize the HCl byproduct.
Self-Validation Checkpoint: The solution remains clear initially. Upon heating to 80 °C, the solution will gradually turn yellow/orange, and a white precipitate (amine hydrochloride salt) will begin to crash out of the solution, physically validating that C–N bond formation and HCl elimination are occurring.
References
Anderson, K. W., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005.[Link]
Hooper, M. W., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." The Journal of Organic Chemistry, 2003.[Link]
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.[Link]
Application
Advanced Preparation of Fluorescent Dyes using 6-Butoxy-2-chlorobenzo[d]thiazole: Application Notes and Protocols
Executive Summary The rational design of fluorescent dyes requires versatile building blocks that allow for the precise tuning of photophysical properties. 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) has emerged...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of fluorescent dyes requires versatile building blocks that allow for the precise tuning of photophysical properties. 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) has emerged as a highly privileged scaffold in the development of advanced fluorophores, including "click-on" fluorogenic probes, near-infrared (NIR) cyanine dyes, and red-shifted luciferin analogues. This application note details the mechanistic rationale, quantitative photophysical data, and validated synthetic protocols for utilizing this compound in cutting-edge probe development.
Mechanistic Insights: The "Push-Pull" Photophysics
The utility of 6-Butoxy-2-chlorobenzo[d]thiazole lies in its dual-functionalized structure, which perfectly sets up a highly tunable Donor-
π
-Acceptor (D-
π
-A) conjugated system:
The 6-Butoxy Group (The "Push"): The butoxy moiety acts as a strong electron-donating group (EDG) via resonance from the oxygen lone pairs into the benzothiazole
π
-system. Compared to unsubstituted benzothiazoles, this electron donation significantly lowers the HOMO-LUMO gap, resulting in a profound bathochromic (red) shift in both excitation and emission spectra. Furthermore, the lipophilic butyl chain enhances cell membrane permeability, making it ideal for live-cell imaging[1]. In bioluminescence applications, 6-alkoxy and 6-amino substitutions stabilize the excited state of the oxyluciferin emitter, shifting the emission toward the far-red/NIR optical window[2][3].
The 2-Chloro Group (The "Pull" & Reactive Center): The electron-withdrawing nature of the imine nitrogen in the thiazole ring makes the C2 position highly electrophilic. The 2-chloro substituent serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or as a coupling partner in palladium-catalyzed cross-couplings (e.g., Sonogashira). By replacing the chlorine atom with various electron-withdrawing groups (EWGs) such as alkynes, nitriles, or indolium salts, researchers can precisely engineer the fluorescence quantum yield (
Φ
) and Stokes shift of the final dye[4][5].
Divergent Synthetic Workflows
The versatility of the 2-chloro position allows 6-Butoxy-2-chlorobenzo[d]thiazole to be divergently synthesized into three major classes of fluorescent probes, as illustrated below.
Divergent synthetic pathways of 6-Butoxy-2-chlorobenzo[d]thiazole into fluorescent probes.
Quantitative Photophysical Data
The table below summarizes the representative photophysical properties of the derivative dye classes synthesized from the 6-butoxy-benzothiazole core. The data demonstrates how the 6-butoxy group successfully shifts the emission into the visible and NIR ranges compared to traditional UV-excited benzothiazoles.
Derivative Class
Excitation (
λex
)
Emission (
λem
)
Quantum Yield (
Φ
)
Primary Application
6-Butoxy-2-ethynyl (Pro-dye)
~310 nm
~380 nm
< 0.01
Bioorthogonal labeling (Off-state)
6-Butoxy-Triazole (Post-click)
~360 nm
~460 nm
~0.36
Live-cell imaging (On-state)
6-Butoxy-Luciferin Analogue
~330 nm
~600 nm
~0.40
In vivo Bioluminescence
6-Butoxy-Cyanine (Heptamethine)
~650 nm
~670 nm
~0.25
NIR Deep-tissue imaging
Note: Values are representative approximations derived from homologous 6-alkoxy and 6-amino benzothiazole derivatives[1][6].
Detailed Experimental Protocols
Protocol A: Synthesis of a 6-Butoxy "Click-On" Fluorogenic Probe
Causality & Principle: This protocol converts the 2-chloro group into a terminal alkyne via Sonogashira coupling. The electron-deficient alkyne at the C2 position severely quenches the intrinsic fluorescence of the benzothiazole core (Quantum yield < 0.01). However, upon a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-tagged biomolecule, the resulting 1,2,3-triazole ring restores the
π
-conjugation. The electron-donating 6-butoxy group pushes electrons into the new triazole acceptor, resulting in a >100-fold fluorescence "turn-on" effect in the visible spectrum[1][4].
Cross-Coupling: In an oven-dried Schlenk flask under argon, dissolve 6-Butoxy-2-chlorobenzo[d]thiazole (1 mmol) in 10 mL of degassed
Et3N
/THF.
Add
Pd(PPh3)2Cl2
(5 mol%) and
CuI
(10 mol%). Stir for 5 minutes at room temperature until the mixture is homogeneous.
Dropwise add TMS-acetylene (1.5 mmol). Heat the reaction mixture to 70°C and stir for 12 hours.
Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (UV active) should disappear, replaced by a new, higher Rf spot.
Deprotection: Cool the mixture to room temperature, filter through a Celite pad to remove metal catalysts, and concentrate under reduced pressure. Redissolve the crude intermediate in 5 mL THF.
Add TBAF (1.2 mmol) dropwise at 0°C to remove the TMS group. Stir for 1 hour.
Purification: Quench with water, extract with dichloromethane (3 x 10 mL), dry over
Na2SO4
, and purify via silica gel column chromatography to yield 6-Butoxy-2-ethynylbenzo[d]thiazole.
Self-Validation (Fluorometry): Dissolve the purified product in methanol (10 µM). Excite at 310 nm; the emission at 380 nm should be nearly undetectable (baseline), confirming the successful synthesis of the quenched "pro-dye".
Protocol B: Synthesis of a 6-Butoxy-Luciferin Analogue for Bioluminescence
Causality & Principle: Native D-luciferin emits yellow-green light, which is heavily absorbed by mammalian tissue (hemoglobin/melanin). By synthesizing a luciferin analogue from 6-Butoxy-2-chlorobenzo[d]thiazole, the strongly electron-donating butoxy group shifts the bioluminescence emission into the red/far-red optical window (>600 nm), drastically improving deep-tissue imaging capabilities[2][3].
Cyanation: Dissolve 6-Butoxy-2-chlorobenzo[d]thiazole (1 mmol) in 5 mL anhydrous DMF. Add
CuCN
(1.5 mmol) and reflux at 150°C for 6 hours under argon.
Workup: Cool the reaction, quench with aqueous ammonia to complex the copper, and extract with ethyl acetate. Purify via flash chromatography to isolate 6-Butoxybenzo[d]thiazole-2-carbonitrile.
Condensation with D-Cysteine: In a round-bottom flask, dissolve the carbonitrile intermediate (0.5 mmol) in 5 mL of degassed
MeOH
.
In a separate vial, dissolve D-Cysteine hydrochloride (0.6 mmol) and
K2CO3
(0.6 mmol) in 2 mL of degassed distilled water.
Mix the two solutions dropwise under argon. Stir the reaction at room temperature for 2 hours. The condensation of the nitrile with the 1,2-aminothiol of D-cysteine forms the critical thiazoline ring.
Precipitation: Acidify the mixture to pH 3 using 1M
HCl
. The 6-Butoxy-D-luciferin analogue will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
Self-Validation (Bioluminescence Assay): Incubate 10 µM of the synthesized 6-Butoxy-luciferin with 100 nM recombinant Photinus pyralis luciferase in an ATP/Mg
2+
buffer (pH 7.8). Measure the luminescence spectrum; a successful synthesis will yield a strong emission peak at ~600 nm, heavily red-shifted compared to native luciferin (560 nm).
References
Kakiuchi, M., Ito, S., Kiyama, M., Goto, F., Matsuhashi, T., Yamaji, M., Maki, S., & Hirano, T. (2017). Electronic and Steric Effects of Cyclic Amino Substituents of Luciferin Analogues on a Firefly Luciferin–Luciferase Reaction. Chemistry Letters, 46(8), 1090-1092.[Link]
Qi, J., & Tung, C. H. (2011). Development of benzothiazole 'click-on' fluorogenic dyes. Bioorganic & Medicinal Chemistry Letters, 21(1), 320-323.[Link]
Qi, J., et al. (2011). Developing visible fluorogenic 'click-on' dyes for cellular imaging. Bioconjugate Chemistry, 22(8), 1706-1710.[Link]
Hýrošová, E., et al. (2021). Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. Organic Letters, 23(10), 3833-3838.[Link]
Application Note: Regioselective Chlorination of 6-Butoxybenzo[d]thiazol-2-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Rationale 2-Aminobenzothiazoles have garnered signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction and Mechanistic Rationale
2-Aminobenzothiazoles have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and CNS-modulating properties[1]. The functionalization of the benzothiazole core, particularly via halogenation, is a proven strategy to enhance target engagement, improve lipophilicity, and modulate pharmacokinetic profiles[1]. Methods for the synthesis and structural modification of 2-aminobenzothiazoles are continuously evolving to meet the rigorous demands of medicinal chemistry[2].
The chlorination of 6-butoxybenzo[d]thiazol-2-amine presents a unique regiochemical challenge. The benzene ring of this scaffold is heavily influenced by two directing groups:
The 6-Butoxy Group: A strong electron-donating group (EDG) via resonance, which highly activates the ortho positions (C5 and C7).
The 2-Amino Group: While the thiazole nitrogen is generally electron-withdrawing, resonance from the exocyclic 2-amino group pushes electron density through the conjugated system, specifically increasing the nucleophilicity of the C7 position (which is para to the thiazole nitrogen).
Causality in Regioselectivity: Due to the synergistic electronic activation from both the 6-butoxy oxygen and the 2-amino nitrogen, electrophilic aromatic substitution (SEAr) occurs preferentially at the C7 position . Chlorination at the C5 position is sterically less hindered but electronically less favored, making it a minor byproduct. Understanding this electronic interplay is critical for selecting the appropriate chlorinating reagent to prevent over-chlorination (e.g., 5,7-dichloro derivatives).
Reagent Selection and Comparative Data
While sulfuryl chloride (SO2Cl2) is a traditional reagent for the chlorination of benzothiazoles, its aggressive nature can sometimes lead to poor reproducibility or over-oxidation if not strictly controlled[3]. Conversely, N-Chlorosuccinimide (NCS) offers a milder alternative, ideal for late-stage functionalization[2].
The table below summarizes the quantitative and qualitative data for selecting the optimal reagent for the chlorination of 6-butoxybenzo[d]thiazol-2-amine.
Table 1: Comparison of Chlorinating Reagents for 6-Butoxybenzo[d]thiazol-2-amine
Parameter
N-Chlorosuccinimide (NCS)
Sulfuryl Chloride (SO2Cl2)
Reactivity Profile
Mild, controlled electrophilic release
Highly reactive, aggressive chlorination
Regioselectivity
High (>90% favors 7-chloro isomer)
Moderate (~80%, risk of 5,7-dichlorination)
Optimal Solvent
N,N-Dimethylformamide (DMF)
Anhydrous Dichloromethane (DCM)
Temperature
0 °C warming to Room Temperature
Strictly 0 °C to prevent exotherm
Primary Byproducts
Succinimide (easily washed out with water)
SO2 and HCl gases (requires venting)
Best Application
Sensitive substrates, high-purity demands
Large-scale synthesis, robust substrates
Reaction Pathways
Fig 1. Regioselective chlorination pathways of 6-butoxybenzo[d]thiazol-2-amine.
The following protocols have been engineered to be self-validating, ensuring that the chemist can verify the success of the reaction at critical junctures. Nucleophilic substitution and subsequent ring functionalization remain cornerstones in the generation of diverse benzothiazole libraries[4].
Protocol A: High-Fidelity Chlorination using NCS (Recommended for Discovery Phase)
Objective: Synthesize 7-chloro-6-butoxybenzo[d]thiazol-2-amine with maximum regiocontrol.
Substrate Dissolution: Charge a dry, round-bottom flask with 6-butoxybenzo[d]thiazol-2-amine (1.0 eq) and anhydrous DMF (10 mL/g of substrate).
Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SEAr mechanism, accelerating the reaction without the need for a Lewis acid catalyst.
Thermal Equilibration: Cool the stirring solution to 0 °C using an ice-water bath.
Causality: Lowering the thermal energy suppresses non-specific chlorination at the less activated C5 position and prevents oxidative degradation of the free exocyclic amine.
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15 minutes.
Causality: Portion-wise addition prevents localized concentration spikes of the electrophile, entirely mitigating the formation of the 5,7-dichloro byproduct.
Reaction Monitoring (Validation Checkpoint 1): Remove the ice bath and stir for 2–4 hours at room temperature. Monitor via LC-MS.
Self-Validation: The reaction is complete when the starting material peak (
m/z
223.1 for
[M+H]+
) disappears, replaced by the product peak (
m/z
257.1). The presence of a characteristic 3:1 isotopic pattern (
m/z
257.1 / 259.1) confirms single chlorine incorporation.
Quenching: Pour the mixture into ice water containing 5% sodium thiosulfate (Na2S2O3).
Causality: Thiosulfate instantly reduces any unreacted active chlorine species, permanently arresting the reaction and preventing unwanted oxidation during workup.
Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water to remove DMF and succinimide, and dry under vacuum.
Protocol B: Scalable Chlorination using SO2Cl2 (Recommended for Scale-Up)
Objective: Rapid, scalable synthesis of the chlorinated intermediate.
Preparation: Suspend the substrate (1.0 eq) in anhydrous DCM (15 mL/g) under an inert nitrogen atmosphere. Ensure the reaction vessel is protected from strong light.
Causality: Shielding from light prevents radical initiation, which could otherwise lead to unwanted radical chlorination of the aliphatic butoxy side-chain.
Cooling: Chill the suspension strictly to 0 °C.
Addition: Dilute SO2Cl2 (1.1 eq) in a small volume of DCM and add dropwise via an addition funnel over 30 minutes.
Causality: SO2Cl2 decomposes into SO2 and HCl gases upon reacting. Dropwise addition controls the evolution of these gases and manages the highly exothermic reaction, ensuring safety at scale.
Degassing: After stirring for 1 hour, sparge the solution with nitrogen gas for 15 minutes.
Causality: Physically stripping dissolved acidic byproducts (HCl/SO2) prevents the acid-catalyzed cleavage of the butoxy ether linkage during concentration.
Quenching & Extraction: Carefully quench with saturated aqueous NaHCO3 until effervescence ceases. Extract the organic layer, dry over MgSO4, and concentrate in vacuo.
Experimental Workflow Diagram
Fig 2. Standardized self-validating workflow for the electrophilic chlorination of 2-aminobenzothiazoles.
Analytical Validation (NMR Regiochemistry Check)
To definitively prove that chlorination occurred at the C7 position rather than the C5 position, 1
H-NMR spectroscopy is the ultimate self-validating tool:
Starting Material: The unchlorinated 6-butoxybenzo[d]thiazol-2-amine exhibits three aromatic protons. C7-H appears as a fine doublet (
J≈2.5
Hz), C5-H as a doublet of doublets (
J≈8.8,2.5
Hz), and C4-H as a doublet (
J≈8.8
Hz).
Product (7-Chloro Isomer): Upon successful C7 chlorination, the fine doublet for C7-H completely disappears. The spectrum will simplify to show only two mutually coupled aromatic doublets for C4-H and C5-H (
J≈8.8
Hz), confirming the ortho relationship of the remaining protons and validating the exact regiochemistry of the transformation.
References[1] Title: 2-Aminobenzothiazoles in anticancer drug design and discovery.
Technical Support Center: Optimizing the Synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole
Welcome to the technical support center for the synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields.
Proposed Synthetic Pathway
The synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole is most effectively approached via a two-step process starting from the commercially available 4-butoxyaniline. This pathway involves the formation of a key intermediate, 6-Butoxy-2-aminobenzo[d]thiazole, followed by a Sandmeyer reaction to install the 2-chloro substituent.
Figure 1: Proposed Synthetic Pathway
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis. Each question is designed to diagnose an issue and provide a scientifically-grounded solution.
Question 1: My yield for Step 1 (formation of 6-Butoxy-2-aminobenzo[d]thiazole) is very low, and the reaction mixture turns into a dark, intractable material. What's going wrong?
Answer: This is a classic sign of an uncontrolled reaction, likely due to issues with the in-situ generation of thiocyanogen ((SCN)₂), a critical reagent in this cyclization.
Causality: The reaction between ammonium thiocyanate and bromine is highly exothermic and generates the reactive electrophile, thiocyanogen. This species then reacts with your 4-butoxyaniline to form the benzothiazole ring.[1] If the bromine is added too quickly or the temperature is not adequately controlled, side reactions such as aromatic bromination of the starting material or polymerization can occur, leading to the dark tars and consuming your starting material.
Troubleshooting Protocol:
Temperature Control is Critical: Begin the reaction by cooling your solution of 4-butoxyaniline and ammonium thiocyanate in glacial acetic acid to 0-5 °C in an ice-water bath.
Controlled Bromine Addition: Dissolve the bromine in a separate portion of glacial acetic acid. Add this bromine solution dropwise to the main reaction mixture using an addition funnel over a period of 30-60 minutes. This ensures that the thiocyanogen is generated slowly and consumed as it forms, minimizing side reactions.
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-butoxyaniline spot. The reaction is typically complete within a few hours after the bromine addition is finished.
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.
Question 2: The Sandmeyer reaction (Step 2) is not working. My diazonium salt intermediate seems to decompose before it can react with the copper(I) chloride.
Answer: The instability of the aryl diazonium salt is the most common failure point in a Sandmeyer reaction.[2][3] Success hinges on forming and immediately using this intermediate under strictly controlled, cold conditions.
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. The C-N bond is prone to cleavage, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl cation.[3] This cation can then react non-selectively with any nucleophile present, most commonly water, to form an unwanted phenol byproduct (6-Butoxy-2-hydroxybenzo[d]thiazole), which often presents as a dark, sticky solid.
Troubleshooting Protocol:
Strict Temperature Control (0-5 °C): The diazotization (reaction of the 2-amino group with NaNO₂) must be performed between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range throughout the addition of the sodium nitrite solution.
Prepare the CuCl Solution in Advance: Your copper(I) chloride solution should be prepared and chilled in the ice bath before you start the diazotization. This ensures that the diazonium salt can be added immediately to the catalyst solution once it is formed.
Slow, Sub-surface Addition: Add the cold diazonium salt solution to the cold, vigorously stirring CuCl solution slowly, ensuring the tip of the addition funnel is below the surface of the copper solution. This promotes rapid reaction with the catalyst and minimizes decomposition. You should observe the evolution of nitrogen gas.
Check Your Reagents: Ensure your sodium nitrite is fresh. Old NaNO₂ can be less effective, leading to incomplete diazotization.
Figure 2: Troubleshooting the Sandmeyer Reaction
Question 3: My final product is difficult to purify. TLC shows a major product spot but also several persistent impurities.
Answer: Purification challenges often arise from minor side products formed in either step. The key is to optimize the reaction to minimize their formation and then select the appropriate purification method.
Causality:
From Step 1: Incomplete cyclization can leave unreacted starting material or partially reacted intermediates. Over-reaction (e.g., bromination) can also occur.
From Step 2: The primary impurity is often the corresponding phenol (6-Butoxy-2-hydroxybenzo[d]thiazole) from diazonium salt decomposition. Biaryl compounds, formed from the coupling of two aryl radicals, are also possible byproducts of the Sandmeyer reaction's radical mechanism.[2]
Troubleshooting Protocol:
Optimize Reaction Conditions: First, revisit the troubleshooting steps for Questions 1 and 2. A cleaner reaction leads to an easier purification.
Aqueous Work-up: After the Sandmeyer reaction, a thorough work-up is essential. Quench the reaction mixture in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic impurities.
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column using a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
Example Gradient: Start with 100% Hexane, then move to 98:2 Hexane:Ethyl Acetate, then 95:5, and so on, monitoring the fractions by TLC.
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can provide the final, high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal stoichiometry and conditions for Step 1 (Thiocyanation)?
A1: The following table summarizes the recommended conditions based on established procedures for similar transformations.[1][4]
Reagent/Parameter
Recommended Ratio/Value
Rationale
4-Butoxyaniline
1.0 equivalent
Limiting Reagent
Ammonium Thiocyanate
2.2 - 3.0 equivalents
Ensures complete reaction and drives the equilibrium towards the formation of thiocyanogen.
Bromine
1.1 equivalents
A slight excess ensures all thiocyanate is converted. A large excess can lead to aromatic bromination.
Solvent
Glacial Acetic Acid
Acts as both a solvent and a mild acid catalyst for the cyclization step.
Temperature
0-10 °C (during Br₂ addition)
Critical for controlling the exothermic reaction and preventing byproduct formation.
Reaction Time
2-4 hours post-addition
Typically sufficient for complete conversion as monitored by TLC.
Q2: Why is copper(I) chloride used in the Sandmeyer reaction? Can I use copper(II)?
A2: Copper(I) is essential as it acts as a catalyst in the single-electron transfer (SET) mechanism that initiates the reaction.[2][5] The Cu(I) species donates an electron to the diazonium salt, which leads to the loss of N₂ gas and the formation of an aryl radical. This radical then abstracts a chlorine atom from a Cu(II)Cl₂ species (formed in the initial SET step), yielding the final product and regenerating the Cu(I) catalyst. Using copper(II) salts directly is generally ineffective as they cannot initiate this catalytic cycle.
Q3: Are there any specific safety precautions I should take?
A3: Yes, several hazards need to be managed carefully.
Bromine: Is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Aryl Diazonium Salts: While used in solution, in a dry, solid state, they can be explosive. Never attempt to isolate the diazonium salt intermediate.
Nitrogen Gas Evolution: The Sandmeyer reaction releases a significant volume of nitrogen gas. Ensure your reaction vessel is not sealed and has adequate venting to avoid pressure buildup.
References
Kryshchyshyn, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4995. [Link]
Patel, N. B., & Patel, J. C. (2012). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 1(3), 132-139. [Link]
Naser, N. A., et al. (2021). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. ResearchGate. [Link]
Kryshchyshyn, A. P., & Lesyk, R. B. (2021). Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles. MDPI. [Link]
Chawla, P., et al. (2025). A Review on Recent Advancements in the Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives. World Journal of Pharmaceutical Research, 14(15), 1298-1314. [Link]
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
Srivastava, S. D., & Sen, J. P. (2008). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 47B, 1593-1598. [Link]
Legrand, B., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(18), 6032. [Link]
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Request PDF. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. ResearchGate. [Link]
Corbo, F., et al. (2013). Synthesis and in vitro antimicrobial activity of 6-substituted 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364. [Link]
Google Patents. (1982).
Li, Y., et al. (2019). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. RSC Advances, 9(43), 25075-25083. [Link]
Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 3(6), 464-469. [Link]
Padmavathi, V., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc, 2010(6), 53-60. [Link]
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
ResearchGate. (n.d.). Steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]
Reducing side products in 6-Butoxy-2-chlorobenzo[d]thiazole preparation
Welcome to the technical support center for the synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 6-Butoxy-2-chlorobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize side product formation and maximize your yield and purity.
Overview of Synthetic Strategies
The preparation of 6-Butoxy-2-chlorobenzo[d]thiazole can be approached via two primary synthetic routes. The choice of route often depends on the availability of starting materials, scalability, and the impurity profile that can be tolerated for downstream applications.
Route A: The Sandmeyer Reaction
This classic approach involves the diazotization of the precursor, 2-amino-6-butoxybenzo[d]thiazole, followed by a copper(I) chloride-mediated conversion of the diazonium salt to the desired 2-chloro derivative.
Route B: Chlorination of 2-Mercaptobenzothiazole
An alternative pathway involves the direct chlorination of 2-mercapto-6-butoxybenzo[d]thiazole using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).
Below, we will delve into the specifics of each route, focusing on the troubleshooting of common side products.
Route A: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction, while versatile, is sensitive to reaction conditions. The key to a successful and clean reaction lies in the careful control of temperature and stoichiometry. The primary precursor for this route is 2-amino-6-butoxybenzo[d]thiazole, which can be synthesized from 4-butoxyaniline.
Frequently Asked Question
Q1: What is a reliable method for preparing the 2-amino-6-butoxybenzo[d]thiazole precursor?
A1: A common and effective method is the reaction of 4-butoxyaniline with potassium thiocyanate (KSCN) in the presence of bromine in glacial acetic acid. This in-situ generation of thiocyanogen leads to the formation of the desired 2-amino-6-butoxybenzo[d]thiazole. A similar procedure has been reported for the synthesis of 2-amino-6-methoxybenzo[d]thiazole[1].
Troubleshooting Guide for the Sandmeyer Reaction
Issue 1: Low Yield of 6-Butoxy-2-chlorobenzo[d]thiazole and Formation of a Phenolic Impurity
Observed Problem: Your final product is contaminated with a significant amount of 6-butoxy-2-hydroxybenzo[d]thiazole, and the overall yield of the desired product is low. You may also observe gas evolution (N₂) during the reaction.
Root Cause: This is a classic sign of diazonium salt decomposition. The diazonium salt intermediate is unstable at elevated temperatures and will react with water to form the corresponding phenol[2][3]. The electron-donating nature of the butoxy group can further activate the aromatic ring, potentially increasing its susceptibility to nucleophilic attack by water.
Solution:
Strict Temperature Control: It is crucial to maintain the temperature of the diazotization reaction between 0-5 °C at all times[2]. Use a well-maintained ice-salt bath and pre-cool all solutions before addition.
Controlled Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This prevents localized heating and a buildup of nitrous acid.
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction step. Do not let it warm up or stand for an extended period.
Dissolve 2-amino-6-butoxybenzo[d]thiazole in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) and cool the solution to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
Add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Sandmeyer Reaction:
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0-5 °C.
Slowly add the freshly prepared diazonium salt solution to the cold copper(I) chloride solution, maintaining the temperature below 10 °C.
Allow the reaction to proceed at a low temperature until the evolution of nitrogen gas ceases.
Issue 2: Presence of a Colored Impurity in the Final Product
Observed Problem: Your isolated product has a reddish or orange hue, indicating the presence of a colored impurity.
Root Cause: This is likely due to the formation of an azo compound. Azo coupling can occur if the diazonium salt reacts with an unreacted molecule of 2-amino-6-butoxybenzo[d]thiazole or other aromatic impurities. The electron-rich nature of the butoxy-substituted ring system can make it more susceptible to this side reaction.
Solution:
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and sufficient acid to ensure that all the primary amine is converted to the diazonium salt.
Controlled Addition: Slow, dropwise addition of the sodium nitrite solution prevents localized areas of low nitrous acid concentration, which could leave unreacted amine available for coupling.
Purification: The azo dye can often be removed by column chromatography on silica gel.
Parameter
Recommendation for High Purity
Rationale
Temperature
0-5 °C
Minimizes diazonium salt decomposition to phenolic byproducts[2][3].
NaNO₂ Addition
Slow, dropwise
Prevents localized overheating and reduces azo compound formation.
Stoichiometry
Slight excess of NaNO₂ and acid
Ensures complete conversion of the amine to the diazonium salt.
Reaction Time
Use diazonium salt immediately
Prevents decomposition of the unstable intermediate.
Diagram: Troubleshooting Workflow for the Sandmeyer Reaction
Caption: Troubleshooting common issues in the Sandmeyer reaction.
Route B: Troubleshooting the Chlorination of 2-Mercapto-6-butoxybenzo[d]thiazole
This alternative route can offer high yields and may be easier to perform on a larger scale. The key is the successful preparation of the 2-mercapto precursor and a clean chlorination step.
Frequently Asked Question
Q2: How can I prepare 2-mercapto-6-butoxybenzo[d]thiazole?
A2: A common method involves the reaction of 4-butoxyaniline with carbon disulfide in the presence of a base like sodium hydroxide, followed by an oxidative cyclization, often with an oxidizing agent like sulfur. Another approach is the reaction of an o-haloaniline with carbon disulfide, promoted by a base like DBU[1].
Troubleshooting Guide for the Chlorination Step
Issue 3: Low and Irreproducible Yields of 6-Butoxy-2-chlorobenzo[d]thiazole
Observed Problem: The reaction with sulfuryl chloride (SO₂Cl₂) gives inconsistent and often low yields of the desired product.
Root Cause: The reaction of 2-mercaptobenzothiazoles with sulfuryl chloride can be sluggish and prone to side reactions if not properly initiated. The reaction is thought to proceed through an acid-catalyzed mechanism.
Solution:
Addition of Water: Interestingly, the addition of a small amount of water to the reaction mixture has been shown to significantly improve the efficiency and reproducibility of the chlorination with sulfuryl chloride[3]. The water is believed to partially hydrolyze the sulfuryl chloride to generate sulfuric and hydrochloric acids, which catalyze the desired reaction.
Use of an Inert Solvent: Performing the reaction in an inert solvent such as benzene can help to control the reaction temperature and ensure homogeneity[4].
Excess Reagent: Using a significant excess of sulfuryl chloride can drive the reaction to completion[4].
Experimental Protocol: Improved Chlorination of 2-Mercapto-6-butoxybenzo[d]thiazole
Reaction Setup:
In a flask equipped with a stirrer and a dropping funnel, add 2-mercapto-6-butoxybenzo[d]thiazole and an inert solvent (e.g., toluene).
Add a controlled amount of water (e.g., 0.1-0.5 equivalents).
Chlorination:
Add sulfuryl chloride (a molar excess, e.g., 6 equivalents) dropwise to the mixture at room temperature (e.g., 25 °C). The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
Stir the mixture for a sufficient time (e.g., 1-2 hours) after the addition is complete.
Work-up:
Carefully quench the reaction mixture with ice water to decompose the excess sulfuryl chloride.
Separate the organic layer, wash it with water and brine, and then dry it over a suitable drying agent (e.g., MgSO₄).
Remove the solvent under reduced pressure and purify the crude product, typically by distillation or column chromatography.
Issue 4: Formation of Disulfide Impurity
Observed Problem: You isolate a significant amount of the disulfide, bis(6-butoxybenzo[d]thiazol-2-yl)disulfide.
Root Cause: Incomplete chlorination or exposure of the starting mercaptan to oxidizing conditions can lead to the formation of the corresponding disulfide.
Solution:
Ensure Sufficient Chlorinating Agent: Use an adequate excess of sulfuryl chloride to ensure complete conversion of the mercaptan.
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Purification: The disulfide can usually be separated from the desired product by column chromatography.
Parameter
Recommendation for High Yield
Rationale
Catalyst
Addition of a small amount of water
Generates acid in-situ, which catalyzes the reaction[3].
Reagent Ratio
Molar excess of SO₂Cl₂ (e.g., >=6 eq.)
Drives the reaction to completion and minimizes disulfide formation[4].
Temperature
Room temperature (e.g., 25 °C), with cooling as needed
Controls the exothermic reaction.
Work-up
Careful quenching with ice water
Safely decomposes the excess, corrosive sulfuryl chloride.
Diagram: Key Steps in the Chlorination of 2-Mercaptobenzothiazole
Technical Support Center: Overcoming Steric Hindrance in 6-Butoxy-2-chlorobenzo[d]thiazole Substitution
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals struggling with the nucleophilic substitution of 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 15...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals struggling with the nucleophilic substitution of 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0).
Substituting the C2-chlorine with sterically hindered nucleophiles (e.g., secondary amines, bulky anilines) presents a significant synthetic bottleneck. This guide dissects the root causality of these failures and provides field-validated, self-monitoring protocols to bypass them.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why is my standard Nucleophilic Aromatic Substitution (SNAr) failing or stalling at <20% yield?The Causality: The failure is a compounded effect of electronic deactivation and steric repulsion. Nucleophilic substitution of aromatic halides with amines is traditionally limited to halides possessing strong electron-withdrawing substituents[1]. In your substrate, the 6-butoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). The oxygen's lone pairs push electron density into the conjugated benzothiazole system, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position. When a bulky amine attempts to attack this electron-rich center, the steric clash further increases the activation energy required to form the critical Meisenheimer intermediate, causing the reaction to stall or forcing degradation pathways under high heat.
Q2: I cannot use transition metals due to downstream biological assay interference. How can I force the SNAr pathway?The Causality: You must chemically manipulate the LUMO of the benzothiazole without using metals. This is achieved using Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a strong hydrogen-bond donor but is highly non-nucleophilic. It forms a robust hydrogen bond with the endocyclic nitrogen of the thiazole ring. This interaction polarizes the ring (acting as a reversible, metal-free Lewis acid), pulling electron density away from C2 and counteracting the 6-butoxy group's donation[2]. This lowers the activation barrier, allowing even sterically hindered amines to attack at mild temperatures (60°C)[2].
Q3: If metal contamination is not a concern, what is the most efficient method for extremely bulky nucleophiles?The Causality: The Buchwald-Hartwig Amination (BHA) completely bypasses the SNAr Meisenheimer complex. Palladium-catalyzed amination of heteroaryl halides effectively overcomes steric and electronic limitations by changing the reaction mechanism to oxidative addition, transmetalation, and reductive elimination[3]. For 6-Butoxy-2-chlorobenzo[d]thiazole, the oxidative addition into the C-Cl bond is relatively facile. The steric bottleneck occurs during the amine coordination step. Utilizing a highly bulky, electron-rich ligand like t-BuXPhos creates a sterically demanding catalytic pocket that paradoxically accelerates the final reductive elimination step, expelling the bulky product and regenerating the Pd(0) catalyst[3].
Part 2: Mechanistic & Workflow Visualizations
Caption: Decision matrix for choosing the optimal substitution method based on metal tolerance.
Caption: Mechanistic divergence between HFIP-promoted SNAr and Pd-catalyzed Buchwald-Hartwig amination.
Part 3: Quantitative Data & Method Comparison
The following table summarizes the expected outcomes when reacting 6-Butoxy-2-chlorobenzo[d]thiazole with a sterically hindered secondary amine (e.g., N-methylcyclohexylamine) across different methodologies.
Methodology
Catalyst / Promoter
Solvent
Temp (°C)
Time (h)
Typical Yield
Steric Tolerance
Standard SNAr
K₂CO₃ (2.0 eq)
DMF
150
24
< 15%
Poor
High-Pressure SNAr
None (Neat)
None
100 (10 kbar)
12
45 - 55%
Moderate
HFIP-Promoted SNAr
DIPEA (1.5 eq)
HFIP
60
12
75 - 85%
Good
Buchwald-Hartwig
Pd₂(dba)₃ / t-BuXPhos
Toluene
90
6
88 - 98%
Excellent
Part 4: Self-Validating Experimental Protocols
Protocol A: HFIP-Promoted Metal-Free Amination
Use this protocol when downstream applications (e.g., in vivo assays) strictly forbid heavy metal contamination.
Reagents:
6-Butoxy-2-chlorobenzo[d]thiazole (1.0 mmol)
Sterically hindered amine (1.5 mmol)
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
Hexafluoroisopropanol (HFIP) (3.0 mL)
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL pressure vial equipped with a magnetic stir bar, add 6-Butoxy-2-chlorobenzo[d]thiazole (1.0 mmol).
Solvent Addition: Add 3.0 mL of HFIP. Self-Validation Cue: The solid should dissolve completely, forming a clear solution.
Amine Addition: Add the bulky amine (1.5 mmol) followed by DIPEA (1.5 mmol). Self-Validation Cue: A slight exotherm and a shift to a deeper yellow color should be observed immediately, confirming the formation of the HFIP-benzothiazole hydrogen-bond complex[2].
Reaction: Seal the vial and heat to 60°C for 12 hours.
In-Process Control (IPC): Take a 10 µL aliquot, dilute in methanol, and analyze via LCMS. The starting material mass (m/z ~242) should be <5% relative to the product mass.
Workup: Cool to room temperature. HFIP is highly volatile (bp 58°C); remove it directly under reduced pressure.
Purification: Dissolve the crude residue in EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).
Use this protocol for maximum yield with exceptionally bulky nucleophiles.
Reagents:
6-Butoxy-2-chlorobenzo[d]thiazole (1.0 mmol)
Sterically hindered amine (1.2 mmol)
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
t-BuXPhos (0.08 mmol, 8 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried vial with 6-Butoxy-2-chlorobenzo[d]thiazole (1.0 mmol), Pd₂(dba)₃ (2 mol%), t-BuXPhos (8 mol%), and NaOt-Bu (1.4 mmol).
Solvent & Substrate Addition: Add anhydrous toluene (5.0 mL) followed by the amine (1.2 mmol).
Catalyst Activation (Self-Validation Cue): Seal the vial and begin heating to 90°C. Within the first 10-15 minutes, observe the solution transition from a deep purple/red (characteristic of the resting Pd-dba complex) to a golden or reddish-brown homogeneous solution. This color shift visually validates the formation of the active L-Pd(0) species[3].
Reaction: Maintain stirring at 90°C for 6 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The UV-active starting material spot should be completely consumed.
Quenching & Workup: Cool to room temperature. Dilute the mixture with 10 mL of EtOAc and filter through a pad of Celite to remove the bulk of the precipitated palladium black and inorganic salts.
Metal Scavenging (Critical Step): To ensure the product is free of Pd residues, stir the filtrate with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 3 equivalents relative to Pd) at room temperature for 2 hours before final concentration and column chromatography.
References
[1] The Nucleophilic Substitution Reaction of p-Chloronitrobenzene with N-Substituted Cyclic Amines under High Pressure. Bulletin of the Chemical Society of Japan.
URL:
[2] HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry - ACS Publications.
URL:
Technical Support Center: Recrystallization & Purification of 6-Butoxy-2-chlorobenzo[d]thiazole
Welcome to the advanced technical support center for the purification of 6-Butoxy-2-chlorobenzo[d]thiazole . This compound presents unique crystallization challenges due to the competing physicochemical properties of its...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support center for the purification of 6-Butoxy-2-chlorobenzo[d]thiazole . This compound presents unique crystallization challenges due to the competing physicochemical properties of its functional groups. The highly flexible, lipophilic 6-butoxy chain significantly lowers the crystal lattice energy, making the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Simultaneously, the 2-chloro position is highly electrophilic, making the molecule prone to solvolysis if inappropriate solvent systems are used.
This guide provides field-proven, causality-driven solutions to ensure high-purity crystalline recovery.
I. Frequently Asked Questions (FAQs): Material Properties & Solvent Selection
Q: Why does my 6-Butoxy-2-chlorobenzo[d]thiazole form a cloudy emulsion instead of crystals when cooled?A: This phenomenon is called Liquid-Liquid Phase Separation (LLPS) or a "miscibility gap"[2]. The conformational flexibility of the 6-butoxy chain kinetically hinders the molecules from rapidly aligning into a rigid crystal lattice. When the solution cools and reaches high supersaturation, thermodynamic forces cause the solute to separate into a solute-rich liquid phase (oil droplets) rather than a solid phase[3]. These droplets act as an excellent solvent for structurally similar impurities, effectively ruining the purification process[4].
Q: Can I use standard alcohols (Ethanol/Methanol) for recrystallization?A: It is strongly advised against. The 2-position of the benzothiazole core is highly electron-deficient due to the adjacent nitrogen and sulfur atoms. Prolonged heating in protic, nucleophilic solvents like ethanol can trigger a Nucleophilic Aromatic Substitution (
SNAr
), displacing the chloride ion to form a 6-butoxy-2-ethoxybenzo[d]thiazole impurity. You must prioritize non-nucleophilic binary solvent systems (e.g., Ethyl Acetate/Heptane).
Q: How do I know if my solution has "oiled out" or if it is undergoing genuine nucleation?A: Genuine nucleation presents as a suspension of distinct, reflective solid particles that exhibit birefringence under light. Oiling out presents as a milky, opaque turbidity (an emulsion) without distinct solid particles[2]. If the emulsion is allowed to cool further, it will spontaneously solidify into an impure, glass-like amorphous mass[5].
II. Troubleshooting Guide: Specific Issues & Causality
Issue 1: Persistent Oiling Out (LLPS) During Cooling
Causality: The system's cooling rate exceeds the kinetic rate of crystal lattice integration, forcing the supersaturation curve to cross the liquid-liquid coexistence boundary before reaching the metastable nucleation zone[1].
Resolution:
Adjust the Solvent Ratio: Increase the proportion of the "good" solvent (e.g., Ethyl Acetate) by 5-10% to lower the saturation temperature below the compound's melting point.
Implement Seeding: Introduce 1% w/w of pure seed crystals at a temperature above the LLPS boundary but below the solubility curve. Seeds provide a low-energy template for lattice integration, allowing crystal growth to outcompete droplet formation[2].
Issue 2: Thermal Degradation or Darkening of the Mother Liquor
Causality: Extended exposure to high temperatures, even in non-nucleophilic solvents, can cause the 2-chlorobenzothiazole core to degrade or dimerize, leading to colored polymeric impurities[6].
Resolution: Minimize thermal residence time. Do not boil the crude mixture for more than 15 minutes. If colored impurities persist, perform a rapid hot filtration through a thin pad of activated carbon (which selectively adsorbs high-molecular-weight colored polymers)[6].
III. Quantitative Data: Solvent System Optimization
The table below summarizes the thermodynamic and chemical risks associated with various solvent systems for this specific compound.
Solvent System (Good/Anti)
Solvency Profile (Hot / Cold)
Risk of 2-Cl Solvolysis (
SNAr
)
LLPS (Oiling Out) Tendency
Technical Recommendation
Ethanol / Water
High / Very Low
High (Forms 2-ethoxy impurity)
Very High
Not Recommended
Isopropanol / Heptane
Moderate / Low
Moderate (Sterically hindered)
High
Use only with strict thermal limits
Ethyl Acetate / Heptane
High / Low
None (Non-nucleophilic)
Moderate
Highly Recommended
Toluene / Hexane
Very High / Low
None (Non-nucleophilic)
Low
Recommended for highly impure batches
IV. Self-Validating Experimental Protocol: Controlled Seeding Recrystallization
This protocol is designed as a self-validating system. At critical junctures, validation steps are embedded to ensure the system has not deviated into LLPS or chemical degradation.
Step 1: Dissolution & Chemical Validation
Place the crude 6-Butoxy-2-chlorobenzo[d]thiazole in a round-bottom flask equipped with a reflux condenser.
Add a minimum volume of Ethyl Acetate (EtOAc) and heat to 65 °C until complete dissolution is achieved.
Validation Check (TLC): Spot the hot solution against the crude starting material on a silica TLC plate (Eluent: 10% EtOAc in Hexane). If a new, highly polar baseline spot appears, thermal degradation is occurring. Immediately cool the flask and proceed to isolation.
Step 2: Anti-Solvent Titration
While maintaining the temperature at 65 °C, add hot Heptane dropwise under vigorous stirring.
Stop adding Heptane the exact moment the solution exhibits a faint, persistent cloudiness (the cloud point).
Add 1-2 mL of EtOAc just until the solution becomes perfectly clear again. This places the system precisely at the edge of the metastable zone.
Cool the solution slowly (approx. 1 °C/min) to 50 °C.
Add 1% w/w of pure 6-Butoxy-2-chlorobenzo[d]thiazole seed crystals.
Validation Check (Visual): Observe the solution for 5 minutes. The seeds should remain suspended and slowly grow in size. If the solution suddenly turns milky white and opaque, LLPS has occurred. Corrective Action: Reheat to 65 °C, add 5% more EtOAc, and repeat Step 3.
Step 4: Isolation
Once distinct crystal growth is confirmed, reduce the cooling rate to 0.1 °C/min down to 5 °C.
Collect the high-purity crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane to remove residual mother liquor without dissolving the product.
Dry under high vacuum at room temperature to constant weight.
V. Thermodynamic Workflow Visualization
The following diagram maps the kinetic and thermodynamic pathways of the recrystallization process, highlighting the critical divergence between successful nucleation and failure via Liquid-Liquid Phase Separation.
Caption: Thermodynamic workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.
Technical Support Center: 6-Butoxy-2-chlorobenzo[d]thiazole Stability & Troubleshooting
Welcome to the Technical Support Center for 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0)[1]. As a benzothiazole derivative featuring a labile 2-chloro group and a 6-butoxy ether linkage, this compound is highly v...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0)[1]. As a benzothiazole derivative featuring a labile 2-chloro group and a 6-butoxy ether linkage, this compound is highly valuable in medicinal chemistry and materials science but presents specific handling challenges.
This guide is designed for researchers and drug development professionals to understand the causality behind compound degradation, troubleshoot analytical anomalies, and implement self-validating storage protocols.
Mechanistic Causes of Degradation
Understanding why a compound degrades is the first step in preventing it. 6-Butoxy-2-chlorobenzo[d]thiazole is susceptible to three primary degradation pathways depending on environmental exposure:
Hydrolysis (Moisture Sensitivity): The carbon atom at the 2-position of the benzothiazole ring is flanked by electronegative nitrogen and sulfur atoms, making it highly electrophilic. Atmospheric moisture acts as a nucleophile, driving a nucleophilic aromatic substitution (SNAr) reaction that replaces the chlorine atom with a hydroxyl group, as detailed in the 2[2].
Sulfur Oxidation (Air Sensitivity): The sulfur atom within the thiazole core is susceptible to oxidation. Prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS) can oxidize the sulfur, yielding benzothiazole sulfoxides or sulfones[3].
Photodegradation (Light Sensitivity): Ultraviolet (UV) irradiation can induce the homolytic scission of the C-Cl bond. This generates highly reactive radical intermediates that can abstract hydrogen from surrounding solvents or dimerize, a common photolytic pathway for 2-chlorobenzothiazoles[4].
Mechanistic degradation pathways of 6-Butoxy-2-chlorobenzo[d]thiazole under sub-optimal storage.
Troubleshooting & FAQs
Q: I detect a new peak in my LC-MS with a mass shift of approximately -18 Da. What happened?A: This is the classic signature of hydrolysis. The exact mass of the chlorine isotope (
35Cl
) is ~34.97 Da, and a hydroxyl group (
OH
) is ~17.01 Da. The displacement of the chloro group by a hydroxyl group via SNAr yields a net mass shift of roughly -17.96 Da[2]. Your compound has been compromised by moisture.
Q: My stock solution was stored in DMSO at -20°C, but it degraded within a month. Why?A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Even when frozen, the freeze-thaw cycles introduce atmospheric condensation into the vial. The absorbed water acts as a nucleophile against the highly electrophilic C2 position[2]. Furthermore, DMSO can act as a mild oxidant over time, potentially leading to sulfoxide formation[3]. Solution: Store the compound as a neat solid and only prepare working solutions in anhydrous solvents immediately prior to use.
Q: The compound changed from a pale powder to a dark brown solid. Is it still usable?A: No. A significant color shift to dark yellow or brown indicates photo-oxidation or radical dimerization caused by UV exposure[4]. The homolytic cleavage of the C-Cl bond creates radicals that polymerize or react with impurities. You must discard the batch and ensure future aliquots are stored in amber glass vials.
To guarantee scientific integrity, storage protocols must not only prevent degradation but also provide a mechanism to verify that the storage conditions remained uncompromised.
Amber glass vials (2 mL) with PTFE-lined screw caps
Parafilm or PTFE thread seal tape
Cobalt(II) chloride humidity indicator cards
Vacuum desiccator jar
Step-by-Step Methodology:
Environmental Verification: Before opening the master batch, verify the glove box sensors read <1 ppm for both moisture and oxygen. This prevents the introduction of the nucleophiles (water) and oxidants (
O2
) that drive degradation[2][3].
Aliquoting: Transfer the bulk 6-Butoxy-2-chlorobenzo[d]thiazole into the glove box. Weigh out single-use aliquots (e.g., 5–10 mg) into individual amber glass vials. Causality: Single-use aliquots prevent the repeated freeze-thaw cycles that cause condensation and subsequent hydrolysis. Amber glass blocks the UV wavelengths responsible for C-Cl homolytic cleavage[4].
Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the junction of the cap and vial with PTFE thread seal tape to create a secondary barrier against gas exchange.
Self-Validating Storage: Place the sealed vials into a vacuum desiccator jar containing fresh Drierite (calcium sulfate). Crucial Step: Insert a Cobalt(II) chloride humidity indicator card into the jar facing outward.
Temperature Control: Store the desiccator jar at -20°C or -80°C.
Validation Check: Before using an aliquot, inspect the humidity card through the jar. If the card is blue, the internal atmosphere is dry, and the protocol is validated. If the card has turned pink, moisture has breached the system, and the batch must be re-analyzed via LC-MS for the -18 Da hydrolysis shift.
Step-by-step workflow for the handling, aliquoting, and long-term storage of the compound.
Quantitative Stability Data
The following table summarizes the expected degradation rates of 6-Butoxy-2-chlorobenzo[d]thiazole under various environmental conditions, emphasizing the necessity of the protocol outlined above.
Comparative Reactivity Guide: 6-Butoxy- vs. 6-Methoxy-2-chlorobenzo[d]thiazole in SNAr Reactions
Executive Summary In medicinal chemistry and materials science, the 2-chlorobenzothiazole scaffold is a privileged electrophilic building block. Its reactivity is primarily driven by Nucleophilic Aromatic Substitution (S...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In medicinal chemistry and materials science, the 2-chlorobenzothiazole scaffold is a privileged electrophilic building block. Its reactivity is primarily driven by Nucleophilic Aromatic Substitution (SNAr) at the C2 position. When substituting the 6-position with alkoxy groups—specifically comparing 6-Methoxy-2-chlorobenzo[d]thiazole and 6-Butoxy-2-chlorobenzo[d]thiazole —researchers often assume identical reactivity profiles due to their similar electronic nature. However, while their electronic parameters are nearly indistinguishable, their divergent steric bulk and lipophilicity profoundly impact solvation dynamics, reaction kinetics, and downstream processing.
This guide objectively compares these two analogs, providing mechanistic causality, quantitative data, and a self-validating experimental protocol to help drug development professionals optimize their synthetic workflows.
Mechanistic Causality: Electronic vs. Steric Effects
The SNAr Mechanism at C2
The C2 carbon of the benzothiazole ring is highly electrophilic due to the combined electron-withdrawing inductive (-I) and resonance (-M) effects of the adjacent imine nitrogen and sulfur atom. The rate-determining step of this substitution is typically the formation of the anionic Meisenheimer complex[1]. As detailed in1[1], polar aprotic solvents (like DMSO or DMAc) are required to efficiently stabilize this highly charged transition state.
The Role of the 6-Alkoxy Substituent
The 6-position is para to the thiazole nitrogen. Both methoxy and butoxy groups exert a strong electron-donating resonance effect (+M) that pushes electron density onto the imine nitrogen. This dampens the nitrogen's ability to stabilize the incoming negative charge, slightly deactivating the C2 position compared to unsubstituted analogs[2].
According to3[3], the Hammett constants (
σp
) for methoxy (-0.27) and butoxy (-0.32) are nearly identical. Therefore, the electronic difference between the two is negligible .
Solvation Dynamics: The True Differentiator
The critical divergence lies in physical chemistry. The extended four-carbon chain of the butoxy group drastically increases the molecule's lipophilicity (LogP). In highly polar aprotic solvents, this lipophilic tail creates a localized hydrophobic microenvironment that disrupts the tight solvent shell required to stabilize the Meisenheimer complex. Consequently, the 6-methoxy derivative generally exhibits faster reaction kinetics in standard polar SNAr conditions, whereas the 6-butoxy derivative excels in biphasic or non-polar solvent systems.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the key parameters dictating the reactivity differences between the two substrates.
Parameter
6-Methoxy-2-chlorobenzo[d]thiazole
6-Butoxy-2-chlorobenzo[d]thiazole
Mechanistic Consequence
Hammett Constant (
σp
)
-0.27
-0.32
Both deactivate C2 via resonance; negligible electronic difference[3].
Steric Bulk (A-value)
~0.6 kcal/mol
~1.2 kcal/mol
Butoxy increases steric shielding, slightly raising the activation energy (
ΔG‡
).
Lipophilicity (LogP)
~2.8
~4.3
Butoxy drastically reduces solubility in highly polar media (e.g., water/DMSO mixtures).
Solvation Efficiency
High (Compact)
Low (Disrupted by alkyl tail)
Methoxy exhibits faster Meisenheimer stabilization in polar aprotic solvents[1].
Logical Workflow of SNAr Solvation Dynamics
The diagram below illustrates how the physical properties of each substituent dictate the kinetic pathway during nucleophilic attack.
Figure 1: Divergent solvation and kinetic pathways of 6-alkoxy-2-chlorobenzothiazoles during SNAr.
To empirically determine the reactivity difference between these two substrates, researchers must utilize a self-validating kinetic assay. This protocol incorporates internal standards and chemical quenching to ensure that the resulting rate constants (
kobs
) are absolute and unaffected by solvent evaporation or injection errors.
Objective: Compare the pseudo-first-order rate constants of 6-methoxy vs. 6-butoxy-2-chlorobenzo[d]thiazole using morpholine as a model nucleophile.
Step-by-Step Methodology:
Preparation of Standard Solutions (Internal Control):
Prepare 0.1 M solutions of both 6-methoxy- and 6-butoxy-2-chlorobenzo[d]thiazole in anhydrous DMSO. Crucially, add 0.05 M biphenyl to both solutions. Causality: Biphenyl is inert to SNAr and serves as an internal standard for RP-HPLC, validating that any change in substrate concentration is strictly due to chemical conversion, not volumetric errors.
Nucleophile & Base Addition:
To 5.0 mL of each standard solution, add 2.5 equivalents of morpholine and 2.0 equivalents of anhydrous
K2CO3
.
Thermal Activation (Parallel Execution):
Place both reaction vials in the same heating block at 80 °C under an inert argon atmosphere. Causality: Parallel execution ensures identical thermal history, eliminating temperature fluctuations as a variable.
Kinetic Sampling & Chemical Quenching:
At exactly 15, 30, 60, 120, and 240 minutes, withdraw 50 μL aliquots from each vial. Immediately inject the aliquot into 1.0 mL of cold 50:50 Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA). Causality: The cold temperature and acidic environment instantly protonate the morpholine, neutralizing its nucleophilicity and "freezing" the kinetic state of the reaction for accurate time-point analysis.
Analytical Validation (Mass Balance Check):
Analyze the quenched samples via RP-HPLC (UV detection at 254 nm). Plot the conversion ratio (Product Area / Biphenyl Area) vs. time. Causality: By monitoring both the depletion of the starting material and the stoichiometric appearance of the product, you validate that no side reactions (e.g., hydrolysis of the chloro group) are skewing the kinetic data.
Conclusion & Selection Guide
While both molecules undergo SNAr at the C2 position, the choice between them should be dictated by the specific needs of your synthetic route:
Select 6-Methoxy-2-chlorobenzo[d]thiazole when rapid reaction kinetics are required, and the reaction is performed in standard polar aprotic solvents (DMSO, DMF, DMAc). Its compact nature allows for optimal stabilization of the transition state.
Select 6-Butoxy-2-chlorobenzo[d]thiazole when the final API or material requires enhanced lipophilicity, or when the synthesis involves biphasic phase-transfer catalysis where solubility in the organic layer (e.g., toluene, dichloromethane) is the limiting factor.
References
The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia
The Journal of Organic Chemistry - ACS Public
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols
ACS Public
Unit 4: Free Energy Relationships (The Hammett Equation)
UT Austin Chemistry & Biochemistry Research Web Sites
The Use of Hammett Constants to Understand the Non-Covalent Binding of Arom
6-Butoxy-2-chlorobenzo[d]thiazole vs 2-chlorobenzothiazole in cross-coupling
Topic: 6-Butoxy-2-chlorobenzo[d]thiazole vs 2-chlorobenzothiazole in Cross-Coupling Introduction: The Electrophilic Landscape of Benzothiazoles In the realm of medicinal chemistry and materials science, the 2-aminobenzot...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: 6-Butoxy-2-chlorobenzo[d]thiazole vs 2-chlorobenzothiazole in Cross-Coupling
Introduction: The Electrophilic Landscape of Benzothiazoles
In the realm of medicinal chemistry and materials science, the 2-aminobenzothiazole and 2-arylbenzothiazole scaffolds are ubiquitous, frequently synthesized via transition-metal-catalyzed cross-coupling reactions[1]. As an electrophile, 2-chlorobenzothiazole (2-CBT) is considered a highly activated substrate. The C2 position is flanked by electronegative nitrogen and sulfur atoms, creating a highly electron-deficient center that readily undergoes oxidative addition with palladium or nickel catalysts[1].
However, introducing an electron-donating group, such as in 6-Butoxy-2-chlorobenzo[d]thiazole (6-BuO-2-CBT) , fundamentally alters the molecule's electronic and steric landscape. While the butoxy group provides critical lipophilicity for downstream applications (e.g., blood-brain barrier penetration for neuro-imaging agents), its +R resonance effect drastically changes the substrate's reactivity profile, necessitating a strategic divergence in catalyst and solvent selection[2].
The primary challenge when transitioning from 2-CBT to 6-BuO-2-CBT lies in the electronic deactivation of the C-Cl bond.
The +R Resonance Effect: The oxygen atom of the 6-butoxy group donates electron density through the conjugated
π
-system directly to the C2 position. This localized increase in electron density strengthens the C-Cl bond, significantly raising the activation energy required for the oxidative addition step in the catalytic cycle.
SNAr Competition: 2-CBT is so electrophilic that it is highly susceptible to background Nucleophilic Aromatic Substitution (SNAr). For example, reacting 2-CBT with secondary amines can yield up to 62% of the coupled product without any catalyst at all[3]. While the 6-butoxy group in 6-BuO-2-CBT suppresses this unwanted uncatalyzed SNAr pathway, it simultaneously demands a much more active catalyst to drive the desired cross-coupling cycle.
Fig 1: Electronic effects of the 6-butoxy group on the cross-coupling catalytic cycle.
Catalyst Architecture & Ligand Selection
To overcome the electronic deactivation of 6-BuO-2-CBT, standard catalysts like
Pd(PPh3)4
are often insufficient. The causality behind successful coupling relies on utilizing highly electron-rich, sterically demanding ligands:
Ligand Choice: Bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required[4]. NHCs are strong
σ
-donors and weak
π
-acceptors, which enriches the electron density on the Pd center, forcing the difficult oxidative addition into the deactivated C-Cl bond of 6-BuO-2-CBT[1].
Base Selection: Because 2-CBT is prone to SNAr, using strong bases (like
NaOtBu
) with amines can lead to complex mixtures. Utilizing weaker bases like
K3PO4
ensures that the transition-metal-catalyzed pathway outcompetes the background SNAr reaction[3].
Comparative Performance Data
Parameter
2-Chlorobenzothiazole
6-Butoxy-2-chlorobenzo[d]thiazole
C2 Electrophilicity
High (Activated by adjacent N and S)
Moderate (Deactivated by +R effect)
Oxidative Addition Rate
Fast
Slow
Optimal Catalyst System
Pd(PPh3)4
,
Pd(dppf)Cl2
Pd2(dba)3
/ XPhos, or NHC-Pd/Ni complexes
Base Preference
K3PO4
(To prevent SNAr competition)
K3PO4
,
Cs2CO3
Solvent Preference
DMF, Dioxane, EtOH/
H2O
Toluene, Dioxane (Non-polar favored)
Lipophilicity (LogP)
Moderate
High
Primary Applications
General pharmaceutical building blocks
Lipophilic drugs, neuro-imaging probes
Self-Validating Experimental Workflows
The following protocols are designed as self-validating systems. In-process visual cues and phase behaviors are included to ensure researchers can verify the reaction's progress in real-time.
Fig 2: Self-validating experimental workflow for benzothiazole cross-coupling.
Protocol A: Suzuki-Miyaura Coupling of 6-BuO-2-CBT
Objective: Couple 6-BuO-2-CBT with an arylboronic acid using an electron-rich catalyst system.
Reagent Assembly: In an oven-dried Schlenk flask, add 6-Butoxy-2-chlorobenzo[d]thiazole (1.0 equiv), the arylboronic acid (1.2 equiv),
Pd2(dba)3
(2 mol%), XPhos (8 mol%), and anhydrous
K3PO4
(2.0 equiv).
Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; strict anaerobic conditions are mandatory.
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M).
Catalyst Activation (Self-Validation Check): Heat the mixture to 100 °C. Validation: The solution should transition from a dark purple/red (resting
Pd2(dba)3
) to a pale yellow or orange homogeneous solution within 15 minutes, indicating the successful formation of the active L-Pd(0) species.
Monitoring: Stir for 12-18 hours. Monitor via TLC (Hexanes/EtOAc). The highly lipophilic 6-butoxy product will elute significantly higher (higher Rf) than standard 2-CBT derivatives.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Validation: Due to the butoxy chain's lipophilicity, phase separation will be rapid and sharp. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate for column chromatography.
Protocol B: Buchwald-Hartwig Amination of 2-CBT
Objective: Couple 2-CBT with a secondary amine while suppressing the uncatalyzed SNAr pathway.
Reagent Assembly: In a vial, combine 2-chlorobenzothiazole (1.0 equiv), the amine (1.2 equiv), an NHC-Pd precatalyst (e.g., PEPPSI-IPr, 2 mol%), and
K3PO4
(1.4 equiv)[3]. Causality:
K3PO4
is chosen over
NaOtBu
to prevent base-mediated SNAr degradation of the highly electrophilic 2-CBT.
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M).
Reaction Execution: Seal the vial and heat to 90 °C for 8 hours.
Workup: Filter the crude mixture through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate directly. The absence of a highly lipophilic tail (unlike 6-BuO-2-CBT) means the product may require more polar eluent systems (e.g., DCM/MeOH) during silica gel purification.
Conclusion
While 2-chlorobenzothiazole serves as a highly reactive, general-purpose electrophile in cross-coupling, the 6-butoxy derivative requires a more nuanced approach. The +R effect of the butoxy group deactivates the C-Cl bond, demanding the use of advanced, electron-rich ligand architectures (like XPhos or NHCs) to force oxidative addition. By understanding the electronic causality and lipophilic nature of these substrates, researchers can rationally design self-validating protocols that maximize yield and suppress competing side reactions.
References
A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst | Organic Letters, ACS Publications. URL:[Link]
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions | ChemRxiv. URL:[Link]
Elemental Analysis and HRMS Validation of 6-Butoxy-2-chlorobenzo[d]thiazole: A Comparative Guide for Drug Discovery Workflows
Executive Summary & Chemical Context 6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) is a highly versatile heterocyclic building block widely utilized in the synthesis of bioactive molecules, including [1] and [2]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
6-Butoxy-2-chlorobenzo[d]thiazole (CAS: 156246-15-0) is a highly versatile heterocyclic building block widely utilized in the synthesis of bioactive molecules, including [1] and [2]. Given its molecular formula (C11H12ClNOS)—which contains both chlorine and sulfur heteroatoms—rigorous structural validation is paramount.
As a Senior Application Scientist, I frequently observe that relying solely on Low-Resolution Mass Spectrometry (LRMS) and standard NMR leads to downstream failures in late-stage lead optimization due to undetected isobaric impurities or residual salts. This guide objectively compares the performance of a high-stringency validation workflow—combining High-Resolution Mass Spectrometry (HRMS) and Combustion Elemental Analysis (EA) —against traditional LRMS-centric alternatives, providing actionable protocols for drug development professionals.
Methodological Comparison: Advanced vs. Traditional Validation
Why do modern pharmaceutical workflows mandate HRMS and EA over standard LRMS? The causality lies in the fundamental limitations of mass resolving power and bulk purity assessment.
HRMS (The "Exact Mass" Advantage): Traditional LRMS provides nominal mass (e.g., m/z 242 for[M+H]⁺). However, multiple molecular formulas can share a nominal mass of 242. HRMS (such as Q-TOF or Orbitrap) provides exact mass measurements with sub-5 ppm accuracy, [3]. For 6-Butoxy-2-chlorobenzo[d]thiazole, the calculated exact mass for[M+H]⁺ (C11H13ClNOS⁺) is 242.0406 Da . Furthermore, HRMS uniquely resolves the characteristic isotopic fine structure of the ³⁵Cl/³⁷Cl (3:1 ratio) and ³²S/³⁴S isotopes, confirming the exact elemental composition unambiguously.
Elemental Analysis (The "Bulk Purity" Gatekeeper): While HRMS confirms the presence of the target molecule, it is blind to macroscopic inorganic impurities (e.g., residual silica, inorganic salts from the chlorination step). Combustion EA measures the exact weight percentage of C, H, N, and S. According to the [4], experimental EA values must fall within ±0.4% of theoretical values to confirm absolute bulk purity.
Quantitative Performance Comparison
The following table summarizes the analytical performance of the two workflows when validating a synthesized batch of 6-Butoxy-2-chlorobenzo[d]thiazole.
Analytical Parameter
Traditional Workflow (LRMS + NMR)
Advanced Workflow (HRMS + EA)
Performance Outcome & Causality
Mass Accuracy
Nominal mass: m/z 242
Exact mass: m/z 242.0406 (Δ < 5 ppm)
HRMS eliminates isobaric false positives; LRMS cannot distinguish between C11H13ClNOS⁺ and C12H16N3O2⁺.
Isotopic Profiling
Low-resolution 3:1 Cl pattern
High-resolution fine structure (³⁵Cl/³⁷Cl, ³²S/³⁴S)
HRMS confirms the exact atomic stoichiometric ratio of both Chlorine and Sulfur simultaneously.
Bulk Purity (Organics)
Estimated >95% via ¹H-NMR
Confirmed via EA (C, H, N, S within ±0.4%)
EA detects NMR-silent impurities (e.g., inorganic salts) missed by traditional workflows.
Water/Solvent Detection
Often obscured or ignored in NMR
EA fails (out of ±0.4% spec) if solvated
EA acts as a strict gatekeeper for absolute mass fraction, ensuring accurate dosing in bioassays.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation steps.
Protocol A: High-Resolution Mass Spectrometry (ESI-Q-TOF)
Rationale: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen in the benzothiazole ring readily accepts a proton to form the [M+H]⁺ ion.
Sample Preparation: Dissolve 1 mg of 6-Butoxy-2-chlorobenzo[d]thiazole in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (to promote ionization).
Calibration (Self-Validation): Infuse a reference calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a lock-mass spray. This corrects for instrument drift in real-time, ensuring trustworthiness of the exact mass.
Acquisition: Inject 2 µL into the Q-TOF system. Acquire data in ESI+ mode over a mass range of m/z 100–1000.
Data Processing: Extract the [M+H]⁺ ion chromatogram. Calculate the mass error (ppm) using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6. The batch passes identity validation only if the error is < 5 ppm.
Protocol B: Combustion Elemental Analysis (CHNS)
Rationale: High-temperature combustion converts the sample into gaseous products (CO₂, H₂O, N₂, SO₂), which are separated by gas chromatography and quantified by thermal conductivity, providing absolute bulk purity.
Instrument Calibration (Self-Validation): Run a blank (tin capsule only) to establish the baseline. Calibrate the analyzer using a certified reference standard like Sulfanilamide (C6H8N2O2S) to ensure accurate response factors for C, H, N, and S.
Sample Weighing: Accurately weigh 1.5–2.0 mg of the extensively dried 6-Butoxy-2-chlorobenzo[d]thiazole into a tin capsule using a microbalance (resolution of 0.001 mg).
Combustion: Drop the capsule into the oxidation furnace at 1000°C in an oxygen-rich environment.
Analysis & Validation: Compare the output percentages against the theoretical values for C11H12ClNOS (Theoretical: C, 54.65%; H, 5.00%; N, 5.79%; S, 13.26% ). The batch passes purity validation only if all experimental values are within ±0.4% of these theoretical targets.
Workflow Visualization
The following diagram illustrates the logical decision tree for validating benzothiazole derivatives, ensuring no false positives proceed to biological screening.
Decision logic for the analytical validation of benzothiazole derivatives using HRMS and EA.
Conclusion
For complex heterocyclic building blocks like 6-Butoxy-2-chlorobenzo[d]thiazole, traditional LRMS and NMR are insufficient for guaranteeing sample integrity. By implementing a dual-gated validation strategy—utilizing HRMS for exact elemental composition and isotopic verification, coupled with Combustion EA for absolute bulk purity—researchers can confidently eliminate false positives, detect NMR-silent impurities, and ensure the absolute reliability of downstream pharmacological data.
References
Title: Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Current use of high-resolution mass spectrometry in drug screening relevant to clinical and forensic toxicology and doping control
Source: Analytical and Bioanalytical Chemistry (via ResearchGate)
URL: [Link]
Title: The Journal of Organic Chemistry - Author Guidelines
Source: American Chemical Society (ACS)
URL: [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 6-Butoxy-2-chlorobenzo[d]thiazole
As a Senior Application Scientist, it is paramount to extend our commitment to safety beyond the laboratory bench and into the entire lifecycle of the chemical compounds we utilize. This guide provides a detailed, step-b...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is paramount to extend our commitment to safety beyond the laboratory bench and into the entire lifecycle of the chemical compounds we utilize. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Butoxy-2-chlorobenzo[d]thiazole, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are synthesized from established best practices for handling halogenated heterocyclic organic compounds and comply with general regulatory frameworks.
PART 1: Immediate Safety & Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions required in case of accidental exposure.
1.1 Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. Always wear the following when handling 6-Butoxy-2-chlorobenzo[d]thiazole or its waste:
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Ensure they are inspected for any signs of degradation before use.[6]
Safety goggles: Provide a complete seal around the eyes to protect against splashes.
Laboratory coat: A full-sleeved lab coat is essential to protect your skin and clothing.
Closed-toe shoes: These are a standard requirement in any laboratory setting.
1.2 In Case of Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[6][7]
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7]
Inhalation: Move to a well-ventilated area or fresh air. If breathing becomes difficult, seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]
PART 2: Waste Segregation & Container Management
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[10][11][12] Mixing incompatible chemicals can lead to dangerous reactions.[12][13]
2.1 Waste Categorization:
6-Butoxy-2-chlorobenzo[d]thiazole waste must be classified as Hazardous Halogenated Organic Waste .[13] Do not mix this waste with non-halogenated solvents or other waste streams.[14] This is because specialized disposal methods, such as high-temperature incineration, are often required for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.
2.2 Container Selection and Labeling:
Container Type: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[11][15][16] High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or chlorinated waste.[17]
Labeling: The container must be clearly and accurately labeled. The label should include:
The full chemical name: "6-Butoxy-2-chlorobenzo[d]thiazole" (avoid abbreviations)[15]
The approximate concentration and quantity.
The date the waste was first added to the container.
The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[18]
Experimental Workflow: Waste Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste, including 6-Butoxy-2-chlorobenzo[d]thiazole.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Butoxy-2-chlorobenzo[d]thiazole
Hazard Assessment: Understanding the Risks The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from structurally similar compounds like 2-chlorobenzothiazole, we must...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment: Understanding the Risks
The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from structurally similar compounds like 2-chlorobenzothiazole, we must assume that 6-Butoxy-2-chlorobenzo[d]thiazole presents the following risks:
Acute Toxicity: The parent compound, 2-chlorobenzothiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is prudent to treat the butoxy derivative with the same level of caution.
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
Respiratory Irritation: Inhalation may cause respiratory irritation.[2]
Environmental Hazards: Some benzothiazole derivatives are considered harmful to aquatic life. Therefore, proper disposal is critical to prevent environmental contamination.
Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive risk assessment of the procedures to be performed. The following table summarizes the essential PPE for handling 6-Butoxy-2-chlorobenzo[d]thiazole.
Body Part
Required PPE
Rationale
Eyes/Face
Chemical Splash Goggles & Face Shield
Prevents eye irritation from splashes and protects the face.[4]
Skin/Body
Chemical-Resistant Lab Coat
Protects against skin contact and contamination of personal clothing.
Hands
Nitrile or Neoprene Gloves (Double-Gloving Recommended)
Provides a barrier against dermal absorption; nitrile is excellent for solvents, while neoprene is robust against acids and bases.[5][6][7]
Respiratory
Use within a Certified Chemical Fume Hood
Engineering controls are the primary line of defense to prevent inhalation of vapors or aerosols. For emergencies or large-scale use, a NIOSH-approved respirator may be necessary.[2]
Feet
Closed-Toed, Chemical-Resistant Shoes
Protects feet from spills and falling objects. Leather shoes should be avoided as they can absorb chemicals.[4]
When handling 6-Butoxy-2-chlorobenzo[d]thiazole, standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes, which can cause serious eye irritation.[2][4] For procedures with a higher risk of splashing, such as when transferring large volumes, a face shield must be worn in conjunction with goggles to protect the entire face.[4][7]
A chemical-resistant lab coat must be worn at all times. This is not just a uniform but a critical piece of protective equipment designed to prevent skin contact.[5] It is crucial to ensure the lab coat is fully buttoned. In the event of a significant spill, contaminated clothing, including the lab coat, must be removed immediately and decontaminated before reuse.[2][8]
Given that 2-chlorobenzothiazole is harmful in contact with skin, appropriate glove selection is paramount.[1] Nitrile gloves are a suitable choice as they offer good protection against a wide variety of solvents and chemicals.[6][7] For extended-duration tasks, neoprene gloves are also a good option, providing resistance to acids, bases, and hydrocarbons.[5][7]
Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use.
The primary method for preventing respiratory exposure is through the use of engineering controls. All handling of 6-Butoxy-2-chlorobenzo[d]thiazole should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols. For situations where engineering controls may not be sufficient, such as during a large spill or in emergency situations, appropriate respiratory protection, like a NIOSH-approved respirator with organic vapor cartridges, would be required.[2]
Step-by-Step Handling Workflow
This protocol outlines the essential steps for the safe handling of 6-Butoxy-2-chlorobenzo[d]thiazole in a laboratory setting.
Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Don all required PPE as outlined in the table above.
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Have a spill kit readily accessible.
Handling and Use:
Conduct all weighing and transferring of the compound within the chemical fume hood.
Avoid creating dust or aerosols.
Keep the container tightly closed when not in use.[9]
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
Post-Handling:
Decontaminate all surfaces and equipment used.
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
Dispose of all contaminated waste in a designated, sealed container.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][9]
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[2][9]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][9]
Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, essential for both safety and environmental protection.
Chemical Waste: All waste containing 6-Butoxy-2-chlorobenzo[d]thiazole must be collected in a designated, properly labeled, and sealed hazardous waste container.
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must also be disposed of in the hazardous waste container.
Disposal Method: The collected waste should be disposed of through an approved chemical waste management company, following all local, state, and federal regulations for chlorinated organic waste.[10][11] Do not pour this chemical down the drain or dispose of it with regular trash.[9]
Workflow for Safe Handling of 6-Butoxy-2-chlorobenzo[d]thiazole
Caption: Workflow for handling 6-Butoxy-2-chlorobenzo[d]thiazole.
References
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]
SAFETY DATA SHEET - 2-Chlorobenzothiazole. (2025, September 6). Thermo Fisher Scientific. [Link]
Section 6C: Protective Equipment - Environmental Health and Safety. Princeton University. [Link]
Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]